(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDNCVUWFRSPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389668 | |
| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118863-94-8 | |
| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid from Thiosemicarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data, tailored for professionals in chemical research and drug development.
Introduction
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of an acetic acid moiety at the 5-position of this heterocyclic system provides a crucial functional handle for further molecular elaboration, enabling the development of novel therapeutic agents. This guide focuses on the practical synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid from thiosemicarbazide, a common and cost-effective starting material.
Synthetic Pathway Overview
The principal synthetic route involves the cyclocondensation of thiosemicarbazide with a suitable three-carbon dicarboxylic acid synthon, typically a malonic acid derivative. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the desired 1,3,4-thiadiazole ring. To achieve the monosubstituted acetic acid product, a two-step approach is generally employed: initial formation of the corresponding ester followed by hydrolysis.
Caption: General synthetic pathway for (5-Amino-thiadiazol-2-yl)-acetic acid.
Key Experimental Protocols
This section details the methodologies for the synthesis, based on established chemical literature for analogous compounds.
Synthesis of Ethyl (5-Amino-1,3,4-thiadiazol-2-yl)acetate
This procedure involves the cyclization of thiosemicarbazide with a malonic acid ester, such as diethyl malonate, in the presence of a strong dehydrating agent. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.
Materials:
-
Thiosemicarbazide
-
Diethyl malonate
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to approximately 70-80°C.
-
To the heated PPA, add equimolar amounts of thiosemicarbazide and diethyl malonate portion-wise with vigorous stirring.
-
After the addition is complete, continue heating the reaction mixture at 80-90°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water with continuous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from ethanol to afford pure Ethyl (5-Amino-1,3,4-thiadiazol-2-yl)acetate.
Hydrolysis to (5-Amino-thiadiazol-2-yl)-acetic acid
The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
Materials:
-
Ethyl (5-Amino-1,3,4-thiadiazol-2-yl)acetate
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Water
Procedure (Acidic Hydrolysis):
-
Suspend the Ethyl (5-Amino-1,3,4-thiadiazol-2-yl)acetate in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The precipitated product is collected by filtration, washed with cold water, and dried to yield (5-Amino-thiadiazol-2-yl)-acetic acid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature.
| Step | Reactants | Key Reagents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Ester Formation | Thiosemicarbazide, Diethyl malonate | PPA | 2 - 3 | 80 - 90 | 70 - 85 |
| Hydrolysis (Acidic) | Ethyl (5-Amino-1,3,4-thiadiazol-2-yl)acetate | Conc. HCl | 4 - 6 | Reflux | 85 - 95 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A step-by-step workflow for the synthesis of the target compound.
Conclusion
The synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid from thiosemicarbazide is a robust and reproducible process. The methodologies outlined in this guide, utilizing common laboratory reagents and techniques, provide a solid foundation for researchers and drug development professionals to access this important chemical intermediate. The provided data and workflows are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to enhance yields and purity, depending on the specific scale and available equipment.
Spectroscopic Characterization of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid (CAS Number: 118863-94-8, Molecular Weight: 159.17 g/mol ) is a heterocyclic compound belonging to the thiadiazole family.[1] Thiadiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. It includes expected spectral data, detailed experimental protocols, and workflow diagrams to assist researchers in its identification, purity assessment, and further development.
Molecular Structure

Figure 1. Chemical Structure of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid. This data is compiled based on characteristic values for its functional groups and data from closely related analogues.
Table 1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference/Justification |
|---|---|---|---|---|
| ~7.3 | Singlet | 2H | Amino (-NH₂) protons | Based on similar 5-amino-1,3,4-thiadiazole structures.[4] |
| ~4.1 | Singlet | 2H | Methylene (-CH₂-) protons | Based on acetic acid moieties attached to heterocyclic rings.[6] |
| >10.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) proton | Typical for carboxylic acids, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Reference/Justification |
|---|---|---|
| ~170 | Carboxylic acid carbonyl (C=O) | Typical range for carboxylic acids.[4] |
| ~169 | C5 of thiadiazole (attached to -NH₂) | Based on published data for similar thiadiazole rings.[7] |
| ~158 | C2 of thiadiazole (attached to -CH₂COOH) | Estimated based on substituent effects on the thiadiazole ring. |
| ~35 | Methylene carbon (-CH₂) | Based on analogous structures.[4] |
Table 3: Key FT-IR Absorption Bands Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Reference/Justification |
|---|---|---|---|---|
| 3300 - 3450 | Strong, Doublet | N-H Stretch | Primary Amine (-NH₂) | Characteristic stretching for primary amines.[4] |
| 2500 - 3300 | Broad | O-H Stretch | Carboxylic Acid (-COOH) | Overlaps with C-H and N-H stretches. |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid (-COOH) | Typical for carboxylic acid carbonyls.[4] |
| ~1620 | Medium-Strong | C=N Stretch | Thiadiazole Ring | Characteristic of the thiadiazole heterocyclic system.[2] |
| 1500 - 1600 | Medium | C=C / C=N Stretch | Thiadiazole Ring | Aromatic and heteroaromatic ring vibrations.[2] |
| 1000 - 1400 | Multiple Bands | C-S-C Stretch | Thiadiazole Ring | Vibrations associated with the C-S bonds within the ring.[2] |
Table 4: Mass Spectrometry Data
| Ionization Mode | Expected m/z | Ion Type |
|---|---|---|
| ESI (+) | 160.0 | [M+H]⁺ |
| ESI (-) | 158.0 | [M-H]⁻ |
| High Resolution MS (ESI+) | 160.0128 | [M+H]⁺ (Calculated for C₄H₆N₃O₂S) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the -COOH peak should disappear.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation : Place the powdered mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Scan over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. Adding a trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.[8]
-
Acquire spectra in both positive and negative ion modes.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements for elemental composition confirmation.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻). Compare the measured m/z value with the theoretical value calculated from the molecular formula.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Visible spectrophotometer.[9]
-
Data Acquisition :
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm.[9]
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). The absorbance values can be used for quantitative analysis using the Beer-Lambert law if an extinction coefficient is determined. Thiadiazole derivatives are expected to have π → π* and n → π* transitions in this region.[3]
Methodological Workflows and Diagrams
Visual representations of the characterization workflow and the logic of spectroscopic analysis provide a clear overview for planning experiments.
References
- 1. (5-Amino-1,3,4-thiadiazol-2-yl)acetic Acid [myskinrecipes.com]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth NMR Analysis of (5-Amino-thiadiazol-2-yl)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (5-Amino-thiadiazol-2-yl)-acetic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide synthesizes data from closely related analogues and established principles of NMR spectroscopy to present a comprehensive theoretical analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing anticipated spectral data, standardized experimental protocols, and a logical workflow for the structural elucidation of this and similar heterocyclic compounds.
Predicted NMR Data
The chemical structure of (5-Amino-thiadiazol-2-yl)-acetic acid contains several key proton and carbon environments that are expected to produce distinct signals in NMR spectra. Based on the analysis of structurally similar 5-amino-1,3,4-thiadiazole derivatives, the following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei. These estimations are based on data reported for analogues in DMSO-d₆, a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Spectral Data for (5-Amino-thiadiazol-2-yl)-acetic acid in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature due to hydrogen bonding. |
| -NH₂ | ~ 7.3 | Broad Singlet | 2H | The amine protons often appear as a broad signal and can exchange with residual water in the solvent. |
| -CH₂- | ~ 3.8 - 4.2 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing thiadiazole ring and the carboxylic acid group, leading to a downfield shift. |
Table 2: Predicted ¹³C NMR Spectral Data for (5-Amino-thiadiazol-2-yl)-acetic acid in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | 165 - 175 | The chemical shift of the carbonyl carbon in carboxylic acids typically appears in this range.[1] |
| C5 (Thiadiazole ring) | ~ 160 | The carbon atom of the thiadiazole ring bonded to the amino group. |
| C2 (Thiadiazole ring) | ~ 150 | The carbon atom of the thiadiazole ring bonded to the acetic acid moiety. |
| -CH₂- | ~ 35 - 45 | The methylene carbon is influenced by the adjacent heterocyclic ring and the carboxyl group. |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of (5-Amino-thiadiazol-2-yl)-acetic acid.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve a wide range of organic compounds, including those with polar functional groups like carboxylic acids and amines.
-
Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified (5-Amino-thiadiazol-2-yl)-acetic acid in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak of DMSO-d₆ can be used as a secondary reference (δ ≈ 2.50 ppm for ¹H NMR and δ ≈ 39.52 ppm for ¹³C NMR).
-
Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Parameters:
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
-
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of (5-Amino-thiadiazol-2-yl)-acetic acid, from initial sample handling to final structural confirmation.
This comprehensive guide provides a foundational understanding of the expected NMR characteristics of (5-Amino-thiadiazol-2-yl)-acetic acid. The provided data and protocols are designed to assist researchers in the efficient and accurate structural elucidation of this and related heterocyclic compounds, thereby facilitating advancements in drug discovery and development.
References
FT-IR and mass spectrometry data for (5-Amino-thiadiazol-2-yl)-acetic acid
An In-depth Technical Guide on the Spectroscopic and Spectrometric Analysis of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are working with thiadiazole derivatives. This document details experimental protocols, data interpretation, and visual workflows to facilitate the structural elucidation and characterization of this class of compounds. Thiadiazole derivatives are recognized for their wide range of biological activities, making their accurate characterization crucial for further development.[1][2]
FT-IR Spectroscopic Data
FT-IR spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule. For (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid, the FT-IR spectrum reveals characteristic absorption bands corresponding to its amine, carboxylic acid, and thiadiazole ring structures. The data presented in the table below is a compilation of expected vibrational frequencies for the functional groups in the target molecule, based on data for similar thiadiazole derivatives.[3][4]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3400-3200 | N-H (Amine) | Symmetric & Asymmetric Stretch | Strong, Broad |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Very Broad |
| 1710-1680 | C=O (Carboxylic Acid) | Stretching | Strong |
| ~1620 | C=N (Thiadiazole) | Stretching | Medium |
| 1550-1480 | C=C (Thiadiazole) | Stretching | Medium-Weak |
| 1400-1300 | C-N | Stretching | Medium |
| 1300-1200 | C-O (Carboxylic Acid) | Stretching | Medium |
| ~1060 | C-S-C (Thiadiazole) | Stretching Movement | Medium-Weak |
Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[5] For (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid (C₄H₅N₃O₂S), the expected monoisotopic mass is approximately 159.01 Da. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis.[5][6] The table below outlines the expected major ions in the mass spectrum.
| m/z (Mass-to-Charge Ratio) | Ion Fragment | Description |
| 159.01 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion. |
| 114.00 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 100.00 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain. |
| 73.00 | [C₂H₃N₂S]⁺ | Fragmentation of the thiadiazole ring. |
| 57.02 | [CH₂COOH]⁺ | Acetic acid side chain fragment. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic and spectrometric data.[7]
FT-IR Spectroscopy Protocol (KBr Pellet Method)
This protocol outlines the procedure for acquiring an FT-IR spectrum of a solid sample.
-
Sample Preparation :
-
Grind 1-2 mg of the dried, purified (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the spectrometer and record the sample spectrum.
-
Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
-
Data Processing :
-
Perform baseline correction and other necessary spectral processing to obtain the final spectrum.
-
Mass Spectrometry Protocol (LC-MS with ESI)
This protocol describes a general method for the analysis of small molecules using liquid chromatography-mass spectrometry.
-
Sample Preparation :
-
Dissolve the sample in an appropriate solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 µg/mL.[8]
-
If any precipitate is present, the solution must be filtered to prevent blockages in the LC system.[8]
-
Transfer the final solution to a 2 mL mass spectrometry vial.[8]
-
-
LC Separation :
-
MS Data Acquisition :
-
The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer.[6]
-
The mass spectrometer is set to acquire data in either positive or negative ion mode over a relevant m/z range.
-
For quantitative analysis, an internal standard can be used, and a calibration curve is generated.[10]
-
Workflows and Logical Relationships
Visual diagrams of experimental workflows and logical relationships can aid in understanding the processes involved in the characterization of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid.
Caption: Workflow for FT-IR analysis of a solid sample.
Caption: General workflow for LC-MS analysis of a small molecule.
Caption: Relationship between the molecule and its spectral data.
Caption: Role of thiadiazole derivatives in the drug discovery process.
References
- 1. ijirt.org [ijirt.org]
- 2. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. rsc.org [rsc.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to (5-Amino-thiadiazol-2-yl)-acetic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (5-Amino-thiadiazol-2-yl)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details available data on its physicochemical characteristics, offers insights into its synthesis, and explores its potential mechanisms of action, particularly as an antimicrobial agent.
Core Physical and Chemical Properties
(5-Amino-thiadiazol-2-yl)-acetic acid is a derivative of the 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The presence of an amino group and a carboxylic acid moiety confers upon it a range of chemical reactivities and potential biological activities. While specific experimental data for this compound is limited, the following table summarizes its known properties and those of closely related derivatives.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂S | [1] |
| Molecular Weight | 159.17 g/mol | [1] |
| CAS Number | 118863-94-8 | [2] |
| Boiling Point | 445.4 °C at 760 mmHg (lit.) | [3] |
| Density | 1.67 g/cm³ at 25 °C (lit.) | [3] |
| Melting Point | Data not available for the title compound. The related compound, 5-amino-1,3,4-thiadiazole-2-thiol, has a melting point of 235 °C (dec.).[4][5] | |
| Solubility | Data not available for the title compound. The related compound, 5-amino-1,3,4-thiadiazole-2-thiol, is insoluble in water.[6] | |
| pKa | Data not available. |
Spectroscopic Data Interpretation
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3300 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=N stretching of the thiadiazole ring (around 1620 cm⁻¹). Vibrations associated with the thiadiazole ring (C-S-C) are typically observed in the fingerprint region (1400-1000 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would likely show a singlet for the two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid. The two protons of the amino group (-NH₂) would appear as a broad singlet. The proton of the carboxylic acid (-COOH) would also be a broad singlet, and its chemical shift would be concentration-dependent.
-
¹³C NMR : The carbon NMR spectrum would feature signals for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the two distinct carbons of the thiadiazole ring, and the methylene carbon.
-
Synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid
A definitive, step-by-step protocol for the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid is not explicitly detailed in the reviewed literature. However, based on the synthesis of numerous 1,3,4-thiadiazole derivatives, a plausible synthetic route can be proposed. A common and effective method involves the cyclization of thiosemicarbazide derivatives.
Proposed Experimental Protocol:
This protocol is a generalized procedure based on the synthesis of similar 1,3,4-thiadiazole compounds.[8][9][10]
Materials:
-
Thiosemicarbazide
-
An appropriate dicarboxylic acid or its derivative (e.g., malonic acid or ethyl chloroacetate)
-
A suitable dehydrating agent/catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride)
-
Appropriate solvents for reaction and recrystallization (e.g., ethanol, dimethylformamide)
-
Base (e.g., sodium hydroxide or potassium hydroxide) for workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide and the chosen dicarboxylic acid derivative in a suitable solvent.
-
Cyclization: Slowly add the dehydrating agent to the reaction mixture while cooling in an ice bath. After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution with a suitable base to precipitate the crude product.
-
Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from an appropriate solvent to obtain the purified (5-Amino-thiadiazol-2-yl)-acetic acid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy, and mass spectrometry.
Caption: General synthesis workflow for 1,3,4-thiadiazole derivatives.
Biological Activity and Potential Signaling Pathways
Derivatives of 1,3,4-thiadiazole are well-documented for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[11][12][13][14] The antimicrobial and antifungal activities are of particular interest to drug development professionals.
Antimicrobial Mechanism of Action
The precise mechanism of action for (5-Amino-thiadiazol-2-yl)-acetic acid has not been specifically elucidated. However, the antimicrobial activity of thiadiazole derivatives is generally attributed to their ability to interfere with essential cellular processes in microorganisms. Several potential mechanisms have been proposed:
-
Enzyme Inhibition: The thiadiazole ring can act as a bioisostere for other five-membered aromatic rings found in biological systems. This structural similarity allows thiadiazole derivatives to bind to and inhibit the activity of crucial enzymes involved in microbial metabolism. For instance, some thiadiazoles are known to inhibit carbonic anhydrase, an enzyme vital for the survival of certain bacteria.[10]
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
-
Inhibition of Protein and Nucleic Acid Synthesis: Thiadiazole derivatives may also exert their antimicrobial effects by inhibiting the synthesis of essential proteins and nucleic acids, thereby halting microbial growth and replication.[15]
-
Formation of Reactive Oxygen Species (ROS): Some studies suggest that certain antimicrobial agents can induce the production of ROS within microbial cells, leading to oxidative stress and cell damage.
Caption: Potential antimicrobial signaling pathways of thiadiazole derivatives.
Conclusion
(5-Amino-thiadiazol-2-yl)-acetic acid represents a promising scaffold for the development of new therapeutic agents and functional materials. While a complete physicochemical profile is yet to be established, the available data and the well-documented properties of its derivatives provide a strong foundation for further research. The proposed synthetic pathway offers a practical approach for its preparation, and the understanding of its potential biological mechanisms of action will guide future drug discovery and development efforts. Further studies are warranted to fully elucidate the properties and therapeutic potential of this versatile molecule.
References
- 1. 118863-94-8 | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid - Moldb [moldb.com]
- 2. This compound | 118863-94-8 [chemicalbook.com]
- 3. (5-Amino-1,3,4-thiadiazol-2-yl)acetic Acid [myskinrecipes.com]
- 4. 5-Amino-1,3,4-thiadiazole-2-thiol 95 2349-67-9 [sigmaaldrich.com]
- 5. 5-Amino-1,3,4-thiadiazole-2-thiol 95 2349-67-9 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 10. 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 15. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of (5-Amino-thiadiazol-2-yl)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The incorporation of an acetic acid moiety at the 2-position of a 5-amino-1,3,4-thiadiazole ring introduces a critical pharmacophore that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and intellectual property protection. This technical guide provides an in-depth overview of the crystal structure of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives, compiling available crystallographic data on related structures and outlining the experimental methodologies for their determination.
Crystallographic Data of Related 1,3,4-Thiadiazole Derivatives
Table 1: Unit Cell Parameters of 2-Amino-5-alkyl-1,3,4-thiadiazoles [1]
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 2-Amino-5-methyl-1,3,4-thiadiazole | C₃H₅N₃S | Monoclinic | P2₁/n | 7.986 | 5.611 | 11.894 | 100.91 | 523.5 | 4 |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | C₄H₇N₃S | Orthorhombic | Pbca | 10.038 | 7.488 | 16.521 | 90 | 1242.1 | 8 |
Table 2: Crystal Data for 2-Amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium Chloride Monohydrate [2]
| Parameter | Value |
| Chemical Formula | C₃H₆N₃S₂⁺·Cl⁻·H₂O |
| Molecular Weight | 201.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3826 (2) |
| b (Å) | 9.4258 (1) |
| c (Å) | 13.5762 (2) |
| β (°) | 99.453 (1) |
| Volume (ų) | 1689.27 (4) |
| Z | 8 |
| Temperature (K) | 110 |
Experimental Protocols
The determination of the crystal structure of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common route to synthesize the 2-amino-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.
Materials:
-
Thiosemicarbazide
-
Appropriate carboxylic acid (e.g., a protected form of acetic acid with a leaving group)
-
Cyclizing agent (e.g., phosphorus oxychloride, polyphosphoric acid)
-
Solvent (e.g., dry ethanol, dimethylformamide)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
Procedure:
-
A mixture of thiosemicarbazide and the selected carboxylic acid is prepared in a suitable solvent.
-
The cyclizing agent is added portion-wise, often at a controlled temperature.
-
The reaction mixture is heated under reflux for a specified period, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into cold water or an ice bath.
-
The crude product is collected by filtration, washed with water, and neutralized with a mild base.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Crystallization
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step.
General Procedure for Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or mixtures with water) to near saturation at room temperature or slightly elevated temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Single-Crystal X-ray Diffraction
Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The collected diffraction data are processed, which includes integration of reflection intensities and corrections for various experimental effects.
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow and Data Analysis
The overall process from chemical synthesis to the final elucidated crystal structure follows a well-defined workflow.
Caption: Workflow for Crystal Structure Determination.
This guide provides a foundational understanding of the crystallographic analysis of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives. While a complete crystallographic dataset for the title compounds remains to be published, the data from related structures and the outlined experimental protocols offer a robust framework for researchers in the field to pursue the synthesis and detailed structural elucidation of these promising pharmaceutical building blocks.
References
Synthesis of Novel Schiff Bases from (5-Amino-thiadiazol-2-yl)-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel Schiff bases derived from (5-Amino-thiadiazol-2-yl)-acetic acid. This class of compounds is of significant interest to the scientific community due to the versatile biological activities associated with the 1,3,4-thiadiazole nucleus and the azomethine linkage of Schiff bases. This document outlines a proposed synthetic methodology, presents key biological activity data from related compounds, and provides visualizations of the experimental workflow.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] Schiff bases, characterized by the presence of a carbon-nitrogen double bond (-C=N-), are also known to possess a broad range of biological effects. The combination of these two pharmacophores in a single molecule can lead to synergistic or enhanced biological activity.[3] The starting material, (5-Amino-thiadiazol-2-yl)-acetic acid, offers a unique structural motif with a reactive amino group for Schiff base formation and a carboxylic acid group that can be further functionalized or may contribute to the molecule's pharmacokinetic profile. This guide focuses on the synthesis of Schiff bases through the condensation of the amino group of (5-Amino-thiadiazol-2-yl)-acetic acid with various aromatic aldehydes.
Proposed Synthetic Methodology
While a specific experimental protocol for the synthesis of Schiff bases directly from (5-Amino-thiadiazol-2-yl)-acetic acid is not extensively documented in the reviewed literature, a general and reliable method can be proposed based on established procedures for the synthesis of Schiff bases from other 2-amino-1,3,4-thiadiazole derivatives and compounds bearing carboxylic acid moieties.[4][5]
The proposed synthesis involves the condensation reaction between the primary amino group of (5-Amino-thiadiazol-2-yl)-acetic acid and a selected aromatic aldehyde. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and is often catalyzed by a few drops of glacial acetic acid to facilitate the dehydration step.[5][6] The reaction mixture is heated under reflux for a period of time, and the formation of the Schiff base can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing and recrystallization to achieve high purity.
General Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve one molar equivalent of (5-Amino-thiadiazol-2-yl)-acetic acid in an appropriate volume of absolute ethanol.
-
Addition of Aldehyde: To this solution, add one molar equivalent of the desired aromatic aldehyde.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux with constant stirring for a duration of 4-10 hours. Monitor the progress of the reaction using TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).
Experimental Workflow and Diagrams
The synthesis of novel Schiff bases from (5-Amino-thiadiazol-2-yl)-acetic acid can be visualized as a straightforward workflow. The following diagrams, generated using Graphviz, illustrate the key steps in the synthesis and a general overview of the project workflow.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 5. researchgate.net [researchgate.net]
- 6. sjpas.com [sjpas.com]
Preparation of (5-Amino-thiadiazol-2-yl)-acetic Acid Esters and Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an acetic acid moiety at the 2-position of the 5-amino-1,3,4-thiadiazole ring provides a versatile handle for further functionalization into esters and amides, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to (5-Amino-thiadiazol-2-yl)-acetic acid and its subsequent conversion to ester and amide derivatives, complete with detailed experimental protocols and tabulated data.
Synthetic Pathways
The synthesis of (5-amino-thiadiazol-2-yl)-acetic acid esters and amides typically proceeds through a multi-step sequence starting from thiosemicarbazide or its derivatives. The core 1,3,4-thiadiazole ring is generally formed via cyclization of a thiosemicarbazide precursor. Subsequent modifications, such as esterification or amidation, are then carried out on the acetic acid side chain.
I. Synthesis of the (5-Amino-1,3,4-thiadiazol-2-yl) Acetic Acid Core
The key intermediate, (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid, serves as the foundational building block. While direct synthetic routes to this core are less commonly detailed in readily available literature, a plausible and referenced approach involves the cyclization of a suitable thiosemicarbazide derivative. For instance, the cyclization of thiosemicarbazides with reagents like concentrated sulfuric acid is a known method for forming the 1,3,4-thiadiazole ring.[1]
A generalized workflow for the synthesis is presented below:
II. Preparation of (5-Amino-thiadiazol-2-yl)-acetic Acid Esters
Ester derivatives are commonly synthesized via Fischer esterification of the corresponding carboxylic acid in the presence of an acid catalyst and an alcohol.
III. Preparation of (5-Amino-thiadiazol-2-yl)-acetic Acid Amides
Amides can be prepared by the coupling of the carboxylic acid with a primary or secondary amine using a suitable coupling agent.
Experimental Protocols
The following protocols are adapted from the literature and provide a general framework for the synthesis of the title compounds. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 5-Arylamino-1,3,4-thiadiazol-2-yl Acetic Acid Esters[1]
This procedure involves the cyclization of thiosemicarbazides followed by esterification.
Step 1: Synthesis of 5-Arylamino-1,3,4-thiadiazol-2-yl Acetamides
-
To a solution of the appropriate thiosemicarbazide derivative (e.g., derived from cyanoacetic acid hydrazide and an arylisothiocyanate), add concentrated sulfuric acid dropwise while cooling in an ice bath.
-
Stir the mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water, and dry to afford the 5-arylamino-1,3,4-thiadiazol-2-yl acetamide.
Step 2: Synthesis of 5-Arylamino-1,3,4-thiadiazol-2-yl Acetic Acid Esters
-
To a solution of the 5-arylamino-1,3,4-thiadiazol-2-yl acetamide in the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives[2]
This protocol details the amidation of a phenylacetic acid derivative with 5-amino-1,3,4-thiadiazole-2-thiol. A similar approach can be envisioned for the amidation of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid.
-
In a round-bottom flask, dissolve the appropriate phenylacetic acid derivative (1 equivalent), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1 equivalent), and 1-Hydroxybenzotriazole (HOBt) (1 equivalent) in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Add water and ethyl acetate to the residue and separate the layers.
-
Wash the organic layer with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by a suitable method, such as recrystallization.
Data Presentation
The following tables summarize representative quantitative data for synthesized (5-Amino-thiadiazol-2-yl)-acetic acid esters and amides as reported in the literature.
Table 1: Physical and Yield Data for 5-Arylamino-1,3,4-thiadiazol-2-yl Acetic Acid Esters [1]
| Compound ID | Ar Substituent | Yield (%) | Melting Point (°C) |
| 8a | C₆H₅ | 78 | 188-190 |
| 8b | 4-CH₃C₆H₄ | 82 | 201-203 |
| 8c | 4-BrC₆H₄ | 85 | 210-212 |
| 8d | 4-ClC₆H₄ | 83 | 205-207 |
| 8e | 4-CH₃OC₆H₄ | 75 | 195-197 |
| 8f | 4-C₂H₅OC₆H₄ | 79 | 190-192 |
| 8g | C₁₀H₇ (naphthyl) | 72 | 220-222 |
Table 2: Characterization Data for N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives [2]
| Compound ID | Phenyl Substituent | Yield (%) | Melting Point (°C) |
| 3a | H | 85 | 230-232 |
| 3b | 4-CH₃ | 88 | 245-247 |
| 3c | 4-OCH₃ | 90 | 225-227 |
| 3d | 4-Cl | 92 | 250-252 |
| 3e | 4-F | 87 | 240-242 |
| 3f | 4-NO₂ | 84 | 260-262 |
| 3g | 3-Cl | 89 | 235-237 |
| 3h | 3-OCH₃ | 91 | 215-217 |
| 3i | 2-Cl | 86 | 220-222 |
| 3j | 2-OCH₃ | 83 | 210-212 |
Conclusion
The synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid esters and amides provides a versatile platform for the development of novel compounds with potential therapeutic applications. The methodologies outlined in this guide, derived from established literature, offer robust starting points for researchers in the field. The provided protocols for esterification and amidation can be adapted to a wide range of starting materials, enabling the creation of diverse chemical libraries for biological screening. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the final products.
References
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of (5-Amino-thiadiazol-2-yl)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and escalating threat to global public health. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-thiadiazole nucleus has garnered considerable attention due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been extensively investigated as a promising class of antimicrobial agents.[4][5]
This document provides detailed application notes and protocols for the evaluation of the antimicrobial activity of a specific subclass: (5-Amino-thiadiazol-2-yl)-acetic acid and its derivatives. While direct and extensive research on the antimicrobial properties of these specific acetic acid derivatives is emerging, the protocols and data presented herein are based on established methodologies for closely related 2-amino-1,3,4-thiadiazole analogs. These notes are intended to serve as a comprehensive guide for researchers initiating or advancing studies in this area.
General Chemical Structure and Derivatives
The core chemical structure of (5-Amino-thiadiazol-2-yl)-acetic acid provides a versatile scaffold for the synthesis of a wide array of derivatives. Modifications can be readily introduced at the amino group, the carboxylic acid moiety (e.g., esterification, amidation), and the thiadiazole ring itself, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: General chemical structure of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives.
Quantitative Antimicrobial Activity Data
The following tables summarize the antimicrobial activity of various 2-amino-1,3,4-thiadiazole derivatives, which are structurally related to the target compounds. This data can serve as a benchmark for evaluating newly synthesized (5-Amino-thiadiazol-2-yl)-acetic acid derivatives.
Table 1: Antibacterial Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 20 | 28 | >100 | >100 | [6] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 22 | 25 | >100 | >100 | [6] |
| 2-(p-Chlorophenylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | 62.5 | ND | ND | ND | [5] |
| 4-Amino-2-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}phenol | 25 | ND | 25 | ND | [6] |
| 4-Amino-2-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}phenol | 25 | ND | 25 | ND | [6] |
ND: Not Determined
Table 2: Antifungal Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 4-Amino-2-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}phenol | >100 | 25 | [6] |
| 4-Amino-2-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}phenol | >100 | 25 | [6] |
| Compound 2g (a 2-amino-1,3,4-thiadiazole derivative) | 8 | 64 | [7] |
Experimental Protocols
The following are detailed protocols for commonly used methods in the antimicrobial screening of novel compounds.
Protocol 1: Agar Well Diffusion Method for Preliminary Antibacterial Screening
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity.
Materials:
-
Nutrient Agar (NA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent used for dissolving test compounds)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline to a turbidity equivalent to 0.5 McFarland standard.
-
Uniformly spread 100 µL of the bacterial suspension onto the surface of the NA plates using a sterile cotton swab.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into the designated wells.
-
Similarly, add the positive and negative controls to their respective wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 2: Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)
This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal cultures
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Prepare a standardized microbial inoculum (0.5 McFarland) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well (except the sterility control wells).
-
Include a positive control (standard antibiotic), a negative control (broth with solvent), and a growth control (broth with inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel (5-Amino-thiadiazol-2-yl)-acetic acid derivatives.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of (5-Amino-thiadiazol-2-yl)-acetic Acid Derivatives against C. albicans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal potential of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives against Candida albicans. The document outlines the synthesis of these compounds, protocols for evaluating their antifungal efficacy, and discusses their potential mechanisms of action.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance to existing drugs, such as azoles and polyenes, necessitates the discovery and development of novel antifungal agents with different mechanisms of action. The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. Derivatives of (5-Amino-thiadiazol-2-yl)-acetic acid represent a promising class of compounds for the development of new anti-Candida agents. These compounds can be synthesized to create a library of derivatives, such as esters and amides, which can be screened for potent antifungal activity.
Data Presentation
While specific data for (5-Amino-thiadiazol-2-yl)-acetic acid derivatives are limited in publicly available literature, the following tables present representative antifungal activity data for structurally related 2-amino-1,3,4-thiadiazole derivatives against C. albicans. This data illustrates the potential potency of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-1,3,4-Thiadiazole Derivatives against C. albicans
| Compound Derivative | C. albicans Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) | Reference |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | ATCC 90028 | 32 | 24-26 | [1] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | ATCC 90028 | 42 | 24-26 | [1] |
| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Clinical Isolate | >100 | - | |
| 2-amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | ATCC 10231 | 5 | - | [2] |
| 5-substituted 2-amino-1,3,4-thiadiazole (2g) | ATCC 90028 | 8 | - | [3] |
Table 2: Minimum Fungicidal Concentration (MFC) of 2-Amino-1,3,4-Thiadiazole Schiff Base Derivatives against C. albicans
| Compound Derivative | C. albicans Strain | MFC (µg/mL) | Reference |
| Schiff Base B1 | ATCC 90028 | >500 | [4] |
| Schiff Base B4 | ATCC 90028 | 250 | [4] |
| Schiff Base B11 | ATCC 90028 | 125 | [4] |
| Schiff Base B14 | ATCC 90028 | 62.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of (5-Amino-thiadiazol-2-yl)-acetic Acid Derivatives (Amide Series)
This protocol describes a general method for the synthesis of amide derivatives of (5-Amino-thiadiazol-2-yl)-acetic acid.
Materials:
-
(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Substituted amines (R-NH₂)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Magnetic stirrer and hotplate
-
Round bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid (1 equivalent) in dry DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting acyl chloride is used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, dissolve the desired substituted amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[5][6]
Materials:
-
Synthesized (5-Amino-thiadiazol-2-yl)-acetic acid derivatives
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.
-
-
Preparation of C. albicans Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Add 100 µL of the standardized yeast inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the compound that causes a significant reduction (≥50%) in turbidity compared to the positive control.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
From the wells showing no visible growth (at and above the MIC), subculture 10 µL onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Visualizations
Synthesis Workflow
Caption: General synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid amides.
Proposed Mechanism of Action: Targeting the Fungal Cell Wall Integrity Pathway
While the exact mechanism for these specific derivatives is yet to be fully elucidated, a plausible hypothesis is the disruption of the C. albicans cell wall, a well-established antifungal target.[7][8] This could trigger the Cell Wall Integrity (CWI) signaling pathway.
Caption: Hypothesized disruption of C. albicans cell wall integrity pathway.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective treatment of systemic candidiasis by synergistic targeting of cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antimicrobial activity of thiadiazole derivatives using the Kirby-Bauer disk diffusion assay. This method is a standardized, qualitative technique used to determine the susceptibility of bacteria to antimicrobial agents.[1][2][3]
Introduction to Thiadiazole Derivatives
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] Their mechanism of action is often attributed to the modulation of essential microbial enzymes and disruption of key biochemical pathways.[4][6] A notable target for some thiadiazole derivatives is the bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8]
Principle of the Kirby-Bauer Test
The Kirby-Bauer test, or disk diffusion test, is based on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism.[1][2] If the microorganism is susceptible to the antimicrobial agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[1][2] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[9]
Experimental Protocol
This protocol outlines the standardized procedure for performing the Kirby-Bauer disk diffusion assay for thiadiazole derivatives.
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Thiadiazole derivatives of known concentrations
-
Control antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zones of inhibition
Procedure
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Finally, swab the rim of the agar.
-
-
Application of Disks:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Prepare sterile paper disks impregnated with a known concentration of the thiadiazole derivative. A suitable solvent for the derivative that does not possess antimicrobial activity should be used. A disk with the solvent alone should be used as a negative control.
-
Aseptically place the impregnated disks, along with standard antibiotic control disks, onto the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.
-
Gently press each disk with sterile forceps to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[9]
-
The zone of inhibition includes the diameter of the disk.[9]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI). For novel compounds like thiadiazole derivatives, the zone diameters can be compared against the control antibiotic and internal benchmarks.
-
Data Presentation
The following tables summarize the antimicrobial activity of various thiadiazole derivatives against different bacterial strains, as determined by the Kirby-Bauer disk diffusion assay.
Table 1: Zone of Inhibition of Selected Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Thiadiazole Derivative 2 | K. pneumoniae | 19 ± 0.10 | [10] |
| P. aeruginosa | 20 ± 0.23 | [10] | |
| S. aureus | 13 ± 0.18 | [10] | |
| B. subtilis | 15 ± 0.25 | [10] | |
| Thiadiazole Derivative 4 | K. pneumoniae | 16 ± 0.18 | [10] |
| P. aeruginosa | 18 ± 0.28 | [10] | |
| S. aureus | 13 ± 0.25 | [10] | |
| B. subtilis | 15 ± 0.42 | [10] | |
| Thiadiazole Derivative 5 | K. pneumoniae | 15 ± 0.35 | [10] |
| P. aeruginosa | 17 ± 0.24 | [10] | |
| S. aureus | 12 ± 0.30 | [10] | |
| B. subtilis | 14 ± 0.18 | [10] | |
| Thiadiazole Derivative 6 | K. pneumoniae | 20 ± 0.18 | [10] |
| P. aeruginosa | 22 ± 0.23 | [10] | |
| S. aureus | 15 ± 0.26 | [10] | |
| B. subtilis | 17 ± 0.16 | [10] | |
| Ciprofloxacin (Control) | K. pneumoniae | Not specified | [10] |
| P. aeruginosa | Not specified | [10] | |
| S. aureus | Not specified | [10] | |
| B. subtilis | Not specified | [10] |
Table 2: Antimicrobial Activity of Benzimidazole-Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 100 mg/mL | Reference |
| 34a | S. aureus | 18 | [4] |
| S. epidermidis | 20 | [4] | |
| P. aeruginosa | 16 | [4] | |
| E. coli | 19 | [4] | |
| 34b | S. aureus | 22 | [4] |
| S. epidermidis | 24 | [4] | |
| P. aeruginosa | 20 | [4] | |
| E. coli | 23 | [4] | |
| 34c | S. aureus | 17 | [4] |
| S. epidermidis | 19 | [4] | |
| P. aeruginosa | 15 | [4] | |
| E. coli | 18 | [4] | |
| 34d | S. aureus | 20 | [4] |
| S. epidermidis | 22 | [4] | |
| P. aeruginosa | 18 | [4] | |
| E. coli | 21 | [4] | |
| 34e | S. aureus | 16 | [4] |
| S. epidermidis | 18 | [4] | |
| P. aeruginosa | 14 | [4] | |
| E. coli | 17 | [4] |
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
References
- 1. microchemlab.com [microchemlab.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Screening of Thiadiazole Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] The 1,3,4-thiadiazole scaffold, in particular, is a key pharmacophore in the design of novel cytotoxic agents.[1][4] A critical step in the preclinical evaluation of these compounds is the robust assessment of their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and quantitative colorimetric method for this purpose.[1][5][6] This assay provides a measure of cellular metabolic activity, which is often proportional to the number of viable cells.[1]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic potential of novel thiadiazole compounds against cancer cell lines.
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7][8] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[1][7] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured spectrophotometrically, typically between 500 and 600 nm.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for conducting the MTT assay to evaluate the cytotoxicity of thiadiazole compounds.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, HCT116 for colorectal cancer).[4]
-
Thiadiazole Compounds: Synthesized and purified thiadiazole derivatives.
-
Cell Culture Medium: Appropriate medium for the selected cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). This solution should be filter-sterilized and protected from light.[7][9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[8][9]
-
Positive Control: A standard anticancer drug (e.g., Doxorubicin or Cisplatin).[2][10]
-
Vehicle Control: The solvent used to dissolve the thiadiazole compounds (usually DMSO).
-
Sterile 96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm).[7]
-
Humidified incubator at 37°C with 5% CO2.
Protocol for Adherent Cancer Cell Lines
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL of complete culture medium per well.[9]
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiadiazole compounds and the positive control in the culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5%.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[9]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Gently pipette up and down or place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7][9]
-
-
Absorbance Measurement:
Data Presentation and Analysis
Quantitative Data Summary
The cytotoxic activity of thiadiazole compounds is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. The results from the MTT assay can be summarized in a table for clear comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| Thiadiazole Derivative 1 | MCF-7 | 23.29[2] | - | - |
| Thiadiazole Derivative 2 | LoVo | 2.44[2] | - | - |
| Thiadiazole-Thiazole Hybrid 16b | HepG2-1 | 0.69 ± 0.41[13] | Doxorubicin | 0.72 ± 0.52[13] |
| Thiadiazole-Thiazole Hybrid 21 | HepG2-1 | 1.82 ± 0.94[13] | Doxorubicin | 0.72 ± 0.52[13] |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative 29i | A549 | 1.01[12] | - | - |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative 29i | MCF-7 | 0.77[12] | - | - |
| Ciprofloxacin derivative 71 | Huh-7 | 25.75[4] | - | - |
| 1,2,4-triazole and 1,3,4-thiadiazole derivative | BxPC-3 | 0.04 - 23.6[4] | Adriamycin | - |
| 1,2,4-triazole and 1,3,4-thiadiazole derivative | H1975 | 0.04 - 23.6[4] | Adriamycin | - |
| 1,2,4-triazole and 1,3,4-thiadiazole derivative | SKOV-3 | 0.04 - 23.6[4] | Adriamycin | - |
| 1,2,4-triazole and 1,3,4-thiadiazole derivative | A875 | 0.04 - 23.6[4] | Adriamycin | - |
| 1,2,4-triazole and 1,3,4-thiadiazole derivative | HCT116 | 0.04 - 23.6[4] | Adriamycin | - |
Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance readings of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100 [14]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC50 Determination: The IC50 value can be determined from the dose-response curve by identifying the concentration at which there is 50% cell viability. This can be calculated using non-linear regression analysis in software like GraphPad Prism or by using the linear equation from a trendline in Excel.[15]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing thiadiazole cytotoxicity using the MTT assay.
Potential Signaling Pathway Modulation
Thiadiazole compounds have been shown to interfere with various signaling pathways crucial for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt pathway.[1]
Caption: Thiadiazole compounds may exert cytotoxic effects by inhibiting the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Thiadiazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms of action of thiadiazole derivatives as anticancer agents. This document includes detailed protocols for key experiments, quantitative data on the efficacy of various derivatives, and visual representations of the signaling pathways involved.
Introduction
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its derivatives have emerged as a promising class of anticancer agents, exhibiting a broad spectrum of activities against various cancer types. The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[1][2] This document outlines the primary mechanisms through which thiadiazole derivatives exert their anticancer effects, including kinase inhibition, disruption of microtubule dynamics, and induction of programmed cell death.
Mechanisms of Action
Thiadiazole derivatives employ a multi-pronged approach to inhibit cancer cell growth and proliferation. The principal mechanisms are detailed below.
Kinase Inhibition
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Thiadiazole derivatives have been shown to target several key kinases involved in cell growth, survival, and proliferation.
1.1.1. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell survival, proliferation, and resistance to therapy.[3] Several studies have demonstrated that thiadiazole derivatives can effectively inhibit this pathway. For instance, treatment of cancer cells with certain thiadiazole derivatives leads to a significant dose-dependent decrease in the phosphorylation levels of key proteins such as PI3K, Akt, and mTOR.[3][4]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Thiadiazole [label="Thiadiazole\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1 [label="Activates"]; PDK1 -> Akt [label="Phosphorylates\n(Activates)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Thiadiazole -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Thiadiazole -> Akt [label="Inhibits\n(Downstream effect)", color="#EA4335", fontcolor="#EA4335", style=dashed]; Thiadiazole -> mTORC1 [label="Inhibits\n(Downstream effect)", color="#EA4335", fontcolor="#EA4335", style=dashed]; } dot Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiadiazole derivatives.
1.1.2. MAPK/ERK Pathway Inhibition
The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.[5] Specific 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivatives have been shown to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway.[5][6] This inhibition leads to decreased phosphorylation of MEK and ERK1/2, ultimately resulting in cell cycle arrest and apoptosis.[5][6]
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription\nFactors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Thiadiazole [label="Thiadiazole\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
// Edges GrowthFactor -> Receptor; Receptor -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates\n(Activates)"]; MEK -> ERK [label="Phosphorylates\n(Activates)"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation; Thiadiazole -> MEK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Thiadiazole -> ERK [label="Inhibits\n(Downstream effect)", color="#EA4335", fontcolor="#EA4335", style=dashed]; } dot Figure 2: Inhibition of the MAPK/ERK signaling pathway by thiadiazole derivatives.
1.1.3. Other Kinase Targets
Thiadiazole derivatives have also been reported to inhibit other kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Certain thiadiazole derivatives act as potent inhibitors of CDK1, a key regulator of the G2/M phase of the cell cycle, leading to cell cycle arrest and apoptosis.[7][8]
-
Abl Tyrosine Kinase: Some derivatives have shown inhibitory activity against Abl tyrosine kinase, a crucial target in chronic myeloid leukemia.[9]
-
c-Met Kinase: Thiazole/thiadiazole carboxamide derivatives have been developed as potential c-Met kinase inhibitors for cancer treatment.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of cancer is the evasion of programmed cell death (apoptosis) and uncontrolled cell division. Thiadiazole derivatives can reinstate these crucial cellular processes.
Many thiadiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[10][11] This is often achieved through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3 and 9.[12] Furthermore, these compounds can arrest the cell cycle at different phases, most commonly at the G2/M or G1/S phase, thereby preventing cancer cell proliferation.[7][11] For example, some derivatives cause an accumulation of cells in the G2/M phase, which is consistent with their ability to inhibit CDK1.[7]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiadiazole derivatives have been identified as tubulin polymerization inhibitors.[2][13][14][15] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis.[14]
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of thiadiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative thiadiazole derivatives, categorized by their primary mechanism of action.
Table 1: Cytotoxicity of Thiadiazole Derivatives against Various Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25 (DHEA derivative) | T47D (Breast) | 0.042 - 0.058 | [1] |
| Normal Human Fibroblast | > 50 | [1] | |
| Compound 8a (Honokiol derivative) | A549 (Lung) | 1.62 | [3] |
| MDA-MB-231 (Breast) | 2.15 | [3] | |
| HCT116 (Colon) | 4.61 | [3] | |
| Compound 22d | MCF-7 (Breast) | 1.52 | [3] |
| HCT-116 (Colon) | 10.3 | [3] | |
| Compound 32a | HePG-2 (Liver) | 3.31 | [3] |
| MCF-7 (Breast) | 5.12 | [3] | |
| Compound 1h (Ciprofloxacin derivative) | SKOV-3 (Ovarian) | 3.58 | [16] |
| Compound 1l (Ciprofloxacin derivative) | A549 (Lung) | 2.79 | [16] |
| Compound 2g | LoVo (Colon) | 2.44 | [9] |
| MCF-7 (Breast) | 23.29 | [9] | |
| Compound 14 | MCF-7 (Breast) | 0.04 | [12] |
| HepG2 (Liver) | 0.18 | [12] | |
| ST10 | MCF-7 (Breast) | 49.6 | [13] |
| MDA-MB-231 (Breast) | 53.4 | [13] |
Table 2: Inhibition of Specific Molecular Targets by Thiadiazole Derivatives
| Derivative | Target | Assay | IC50 (µM) | Reference |
| Compounds 1 & 2 | CDK1 | In vitro kinase assay | 0.64 - 0.89 | [7] |
| Compound 51 | CDK1/Cyclin B | In vitro kinase assay | 0.004 | [17] |
| CDK2/Cyclin E | In vitro kinase assay | 0.0011 | [17] | |
| Compound 4 (from JPC) | CDK2 | In vitro kinase assay | 0.005 | [18] |
| Compound 5b | Tubulin Polymerization | In vitro assay | 3.3 | [14] |
| Compound 7c | Tubulin Polymerization | In vitro assay | 2.00 | [13] |
| Compound 9a | Tubulin Polymerization | In vitro assay | 2.38 | [13] |
| Compound 10a | Tubulin Polymerization | In vitro assay | 2.69 | [2] |
| Compound 32a | EGFR | In vitro kinase assay | 0.08 | [3] |
| Compound 32d | EGFR | In vitro kinase assay | 0.30 | [3] |
| Compound 14 | VEGFR-2 | In vitro kinase assay | 0.103 | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the anticancer mechanisms of thiadiazole derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6][19]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7][21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
// Nodes Start [label="Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate\n24h", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Treat [label="Add Thiadiazole\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n24-72h", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; AddMTT [label="Add MTT\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate\n3-4h", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Solubilize [label="Add Solubilization\nSolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(570 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; } dot Figure 3: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of thiadiazole derivatives or vehicle control for a specified time (e.g., 24 or 48 hours).[6][19]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Seed cells and treat with thiadiazole derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of DNA content.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylation status of kinases in a signaling pathway.
Protocol:
-
Cell Lysis: After treatment with thiadiazole derivatives, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
// Nodes Lysis [label="Cell Lysis & \nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Quant [label="Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer\n(to membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Lysis -> Quant; Quant -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; } dot Figure 4: General workflow for Western blot analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized tubulin.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter on ice.
-
Assay Setup: In a pre-warmed 96-well plate, add the thiadiazole derivatives, a known tubulin inhibitor (e.g., colchicine) as a positive control, a known tubulin stabilizer (e.g., paclitaxel) as another control, and a vehicle control.
-
Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence or absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence/absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Structure-Activity Relationship (SAR)
The anticancer activity of thiadiazole derivatives is significantly influenced by the nature and position of the substituents on the thiadiazole ring. While a detailed SAR analysis is beyond the scope of these notes, some general trends have been observed:
-
The introduction of halogen atoms (e.g., F, Cl, Br) on a phenyl ring attached to the thiadiazole core can enhance anticancer activity, although the optimal substitution pattern may vary depending on the cancer cell line.[16]
-
The presence of certain aromatic and heteroaromatic rings at the C2 and C5 positions of the 1,3,4-thiadiazole ring is often crucial for potent activity.[3]
-
Modifications to the linker connecting the thiadiazole core to other moieties can also significantly impact potency and selectivity.
Conclusion
Thiadiazole derivatives represent a versatile and promising class of anticancer agents with multiple mechanisms of action. Their ability to target key signaling pathways, induce apoptosis and cell cycle arrest, and inhibit tubulin polymerization underscores their therapeutic potential. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working to further explore and optimize this important class of compounds for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. amhsr.org [amhsr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 12. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pdf.journalagent.com [pdf.journalagent.com]
- 20. researchgate.net [researchgate.net]
- 21. makhillpublications.co [makhillpublications.co]
Application Notes: (5-Amino-thiadiazol-2-yl)-acetic acid as a Carbonic Anhydrase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in pH regulation, CO2 homeostasis, ion transport, and numerous metabolic pathways. The fifteen known human α-CA isoforms exhibit varied tissue distribution and catalytic activity.[1] The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of diseases including glaucoma, epilepsy, edema, and cancer.[2] While the sulfonamide group is the classical zinc-binding function used in most clinical CA inhibitors, other chemical moieties, including carboxylic acids, are also known to inhibit these enzymes.[2] This document outlines the application of (5-Amino-thiadiazol-2-yl)-acetic acid, a non-sulfonamide thiadiazole derivative, as a potential carbonic anhydrase inhibitor.
Quantitative Data Summary
Note: A comprehensive review of scientific literature did not yield specific quantitative inhibition data (Kᵢ or IC₅₀ values) for (5-Amino-thiadiazol-2-yl)-acetic acid. The 1,3,4-thiadiazole scaffold is most commonly functionalized with a sulfonamide group to achieve CA inhibition.[3] The table below presents representative inhibition data for well-characterized 5-substituted-1,3,4-thiadiazole-2-sulfonamide compounds to illustrate the typical potency and isoform selectivity of this structural class against key human (h) CA isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 |
| Methazolamide (Standard) | 50 | 14 | 25 |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 102 | 26 | 32 |
Data is compiled for illustrative purposes from multiple sources. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of CA Inhibition by Stopped-Flow CO₂ Hydration Assay
This protocol details the most direct method for measuring the catalytic activity of CA and its inhibition by monitoring the enzyme-catalyzed hydration of CO₂. The assay follows the change in pH resulting from proton production, using a pH indicator.
A. Materials & Reagents
-
Enzymes: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX).
-
Inhibitor: (5-Amino-thiadiazol-2-yl)-acetic acid or other test compounds.
-
Buffer: HEPES (20 mM, pH 7.4) or Tris-HCl (20 mM, pH 8.3).
-
pH Indicator: Phenol Red (0.2 mM) or Thymol Blue (5 x 10⁻⁵ M).
-
Substrate: CO₂-saturated water (prepare by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during experiments).
-
Ionic Strength Adjuster: Sodium sulfate or sodium perchlorate (e.g., 0.1 M).
-
Instrumentation: Stopped-flow spectrophotometer.
B. Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of CA enzymes in the appropriate buffer.
-
Prepare a 10 mM stock solution of the test inhibitor in a suitable solvent (e.g., DMSO), followed by serial dilutions in the assay buffer. Ensure the final solvent concentration is consistent across all measurements and does not exceed 1% (v/v).
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the absorbance maximum of the chosen pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the instrument's syringes and mixing chamber to a constant temperature (typically 25 °C).
-
-
Measurement of Catalytic Rate:
-
Syringe A: Load with a solution containing the CA enzyme, buffer, and pH indicator.
-
Syringe B: Load with CO₂-saturated water.
-
Initiate rapid mixing (1:1 ratio) of the syringe contents.
-
Record the change in absorbance over time (typically 10-100 seconds) as the pH changes due to the catalyzed reaction.
-
-
Inhibition Assay:
-
Prepare a series of solutions in Syringe A, each containing the enzyme, buffer, pH indicator, and a different concentration of the inhibitor.
-
Pre-incubate the enzyme-inhibitor solutions for 15 minutes at room temperature to allow for complex formation.
-
For each inhibitor concentration, perform the stopped-flow measurement by mixing with the CO₂ substrate from Syringe B.
-
Measure the uncatalyzed rate by omitting the enzyme from Syringe A.
-
C. Data Analysis
-
Calculate the initial rates (V) of the reaction from the linear slope of the absorbance vs. time curve for the uninhibited and inhibited reactions.
-
Subtract the uncatalyzed rate from all enzyme-catalyzed rates.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100, where V₀ is the rate without inhibitor and Vᵢ is the rate with the inhibitor.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the enzyme's Michaelis constant (Kₘ).
Caption: Experimental workflow for determining CA inhibition via stopped-flow assay.
Signaling Pathway Context
Carbonic Anhydrase IX (CA IX) is a transmembrane isoform that is strongly induced by hypoxia, a common feature of the solid tumor microenvironment. Its expression is primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α). By catalyzing CO₂ hydration extracellularly, CA IX contributes to the acidification of the tumor microenvironment. This extracellular acidosis promotes tumor cell invasion, metastasis, and resistance to apoptosis and therapy, while the intracellular transport of the bicarbonate product helps maintain a favorable intracellular pH for proliferation.[1] Inhibiting CA IX can disrupt this pH-regulating mechanism, thereby reducing tumor cell fitness and aggressiveness.
Caption: Simplified pathway of hCA IX in promoting a pro-tumorigenic microenvironment.
Logical Relationship in Drug Discovery
The evaluation of a novel compound like (5-Amino-thiadiazol-2-yl)-acetic acid follows a structured drug discovery and development process. This begins with identifying a biological target and progresses through screening, optimization, and rigorous testing phases before a compound can be considered for clinical use.
Caption: Logical progression of a carbonic anhydrase inhibitor drug discovery program.
References
- 1. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Diuretic Properties of 5-amino-1,3,4-thiadiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo diuretic properties of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. This document includes summaries of quantitative data, detailed experimental protocols for key in vivo assays, and visualizations of the proposed mechanism of action and experimental workflow. The information is intended to guide researchers in the evaluation of this class of compounds as potential diuretic agents.
Introduction
5-amino-1,3,4-thiadiazole-2-thiol and its derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities. Notably, certain derivatives have demonstrated promising diuretic effects in preclinical studies.[1][2][3] Their mechanism of action is often attributed to the inhibition of carbonic anhydrase, an enzyme crucial for bicarbonate reabsorption in the renal tubules.[1][4][5] This document outlines the protocols to assess these diuretic properties in vivo and presents key data from relevant studies.
Data Presentation
The diuretic activity of various 5-amino-1,3,4-thiadiazole-2-thiol derivatives has been quantified in rodent models. The following tables summarize the effects on urine volume and electrolyte excretion.
Table 1: Diuretic Activity of 5-substituted-1,3,4-thiadiazole-2-thioate Derivatives in Mice
| Compound ID | Urine Volume (mL/6h) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) |
| Control | 1.2 ± 0.10 | 120.5 ± 2.5 | 25.3 ± 1.5 | 115.8 ± 3.2 |
| Furosemide (Std.) | 2.8 ± 0.15 | 145.2 ± 3.1 | 28.9 ± 1.8 | 138.4 ± 2.9 |
| CPD-I | 2.5 ± 0.12 | 138.7 ± 2.8 | 27.8 ± 1.6 | 130.1 ± 3.0 |
| CPD-II | 2.3 ± 0.11 | 135.4 ± 2.6 | 27.1 ± 1.5 | 128.5 ± 2.8 |
| CPD-III | 1.8 ± 0.09 | 128.9 ± 2.4 | 26.2 ± 1.4 | 122.3 ± 2.7 |
| CPD-IV | 2.6 ± 0.13 | 140.1 ± 2.9 | 28.1 ± 1.7 | 132.6 ± 3.1 |
| CPD-V | 2.4 ± 0.12 | 137.8 ± 2.7 | 27.5 ± 1.6 | 129.8 ± 2.9 |
| CPD-VI | 1.6 ± 0.08 | 125.6 ± 2.3 | 25.8 ± 1.4 | 120.1 ± 2.6 |
| CPD-VII | 1.9 ± 0.10 | 130.2 ± 2.5 | 26.5 ± 1.5 | 124.7 ± 2.8 |
Data adapted from a study on Swiss albino mice.[2][3] Compounds are 5- and 2-thioate derivatives of 1,3,4-thiadiazoles.
Table 2: Effect of 5-benzylthio-1,3,4-thiadiazol-2-amine Derivatives on 24-hour Urine Output in Rats
| Treatment Group | Dose (mg/kg) | Urine Output (mL/100g/24h) |
| Intact Control | - | 4.8 ± 0.5 |
| Hydrochlorothiazide (HCTZ) | 25 | 10.2 ± 0.9 |
| Acetazolamide (AAZ) | 25 | 9.5 ± 0.8 |
| Compound 2a | 25 | 8.9 ± 0.7 |
| Compound 2c | 25 | 9.8 ± 0.8 |
| Compound 2e | 25 | 9.2 ± 0.7* |
*P ≤0.05 compared with the intact control group. Data adapted from a study on white rats.[1][6]
Table 3: Liver Enzyme Activity in Rats Treated with 5-benzylthio-1,3,4-thiadiazol-2-amine Derivatives
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Intact Control | 65.4 ± 5.9 | 158.2 ± 15.1 | 389.6 ± 25.3 |
| HCTZ | 72.8 ± 6.5 | 169.5 ± 18.3 | 397.4 ± 17.8 |
| Compound 2a | 68.3 ± 6.1 | 165.4 ± 17.2 | 392.1 ± 20.5 |
| Compound 2c | 70.1 ± 6.3 | 171.8 ± 19.5 | 401.3 ± 22.8 |
| Compound 2e | 79.1 ± 6.8 | 177.7 ± 20.9 | 405.2 ± 28.9 |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, ALP: Alkaline phosphatase. Data represents Mean ± SEM. Data adapted from a study on white rats.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo diuretic properties of 5-amino-1,3,4-thiadiazole-2-thiol derivatives.
Protocol 1: In Vivo Diuretic Activity Assay in Rats (Lipschitz Test)
Objective: To assess the diuretic, saluretic, and natriuretic activity of test compounds in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages with a wire mesh bottom and a funnel for urine collection
-
Test compounds (5-amino-1,3,4-thiadiazole-2-thiol derivatives)
-
Standard diuretic drugs (e.g., Furosemide, Hydrochlorothiazide, Acetazolamide)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Normal saline (0.9% NaCl)
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer
-
Chloride meter
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.
-
Animal Preparation: Deprive the rats of food and water for 18 hours prior to the experiment to ensure uniform hydration and minimize variability.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (Vehicle only)
-
Group II: Standard (e.g., Furosemide, 20 mg/kg)
-
Group III, IV, etc.: Test compounds at various doses.
-
-
Hydration: Administer normal saline (0.9% NaCl) orally to all animals at a dose of 5 mL/100 g body weight to impose a uniform fluid load.
-
Drug Administration: Immediately after saline administration, administer the vehicle, standard drug, or test compound orally by gavage.
-
Urine Collection: Place the animals in individual metabolic cages and collect urine for a period of 5 or 24 hours.[7]
-
Urine Volume Measurement: At the end of the collection period, measure the total volume of urine for each animal.
-
Urine Analysis:
-
Centrifuge the urine samples to remove any suspended particles.
-
Measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine using a flame photometer and chloride meter.[4]
-
Measure the pH of the urine samples.
-
Data Analysis:
-
Diuretic Action: Compare the urine volume of the test groups with the control group.
-
Saluretic Activity: Calculate the total excretion of Na+ and Cl-.
-
Natriuretic Activity: Calculate the ratio of Na+/K+ excretion. A ratio greater than 2 is indicative of a favorable natriuretic effect, while a ratio greater than 10 suggests a potassium-sparing effect.[7]
-
Carbonic Anhydrase Inhibition: This can be inferred from an increase in urinary pH and bicarbonate excretion. The ratio of Cl- / (Na+ + K+) can also be used as an indicator.
Protocol 2: Assessment of Hepatotoxicity
Objective: To evaluate the potential liver toxicity of the test compounds after administration.
Materials:
-
Blood collection tubes (e.g., heparinized or with clot activator)
-
Centrifuge
-
Biochemical analyzer
-
Assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP)
Procedure:
-
Blood Collection: At the end of the diuretic activity study (e.g., after 24 hours), collect blood samples from the animals via retro-orbital puncture or cardiac puncture under anesthesia.
-
Serum/Plasma Separation:
-
For serum, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.
-
For plasma, centrifuge the heparinized blood samples immediately after collection.
-
-
Biochemical Analysis: Analyze the serum or plasma for the levels of ALT, AST, and ALP using a biochemical analyzer and the respective assay kits according to the manufacturer's instructions.
Data Analysis:
-
Compare the mean enzyme levels of the test groups with the control group. A significant increase in the levels of these enzymes may indicate potential hepatotoxicity.
Visualizations
Proposed Signaling Pathway for Diuretic Action
The diuretic effect of 5-amino-1,3,4-thiadiazole-2-thiol derivatives is primarily attributed to the inhibition of carbonic anhydrase in the proximal convoluted tubule of the nephron.
Caption: Mechanism of diuretic action via carbonic anhydrase inhibition.
Experimental Workflow for In Vivo Diuretic Screening
The following diagram illustrates the typical workflow for screening the diuretic potential of novel compounds in a preclinical setting.
Caption: In vivo diuretic screening workflow.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. lecturio.com [lecturio.com]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols: Synthesis of Anticonvulsant Agents Utilizing (5-Amino-thiadiazol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticonvulsant properties.[1][2] Derivatives of 1,3,4-thiadiazole have shown significant potential in the management of epilepsy, a neurological disorder characterized by recurrent seizures.[1] The core structure, featuring a =N-C-S- moiety and high aromaticity, contributes to its biological activity and in vivo stability.[1] Structure-activity relationship (SAR) studies have revealed that substitutions on the thiadiazole ring can significantly modulate the anticonvulsant potency of these compounds.[1]
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticonvulsant agents derived from (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid. This starting material offers a versatile platform for the development of new chemical entities with potential therapeutic value in epilepsy. The protocols outlined below are based on established synthetic methodologies for related 1,3,4-thiadiazole derivatives and standard pharmacological screening procedures.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of novel anticonvulsant agents from (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid involves the formation of amide derivatives. The carboxylic acid moiety can be readily activated and coupled with a diverse range of primary and secondary amines to generate a library of candidate compounds. This approach allows for the systematic exploration of the chemical space around the thiadiazole core to identify potent anticonvulsant agents with favorable drug-like properties.
Caption: Proposed synthesis of N-substituted-2-(5-amino-1,3,4-thiadiazol-2-yl)acetamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-2-(5-amino-1,3,4-thiadiazol-2-yl)acetamides
This protocol describes a general method for the synthesis of amide derivatives from (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid.
Materials:
-
(5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid
-
Substituted primary or secondary amine (e.g., diethylamine, 3,5-dimethyl-1H-pyrazol-1-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the respective amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted-2-(5-amino-1,3,4-thiadiazol-2-yl)acetamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
References
Application Notes and Protocols for (5-Amino-thiadiazol-2-yl)-acetic acid in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-thiadiazol-2-yl)-acetic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, a scaffold of significant interest in medicinal chemistry. The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and is present in several clinically used drugs.[1][2] Derivatives of this core structure are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and carbonic anhydrase inhibitory effects.[3][4][5] The presence of an amino group and an acetic acid moiety on the thiadiazole ring of the title compound provides reactive handles for further chemical modifications, making it a valuable building block for the synthesis of novel drug candidates. These functional groups can also contribute to the molecule's pharmacokinetic properties and target interactions.[6] This document provides an overview of the potential applications of (5-Amino-thiadiazol-2-yl)-acetic acid in drug design, along with detailed protocols for its synthesis and biological evaluation.
Potential Applications in Drug Design
The (5-Amino-thiadiazol-2-yl)-acetic acid scaffold can be utilized in the design and discovery of various therapeutic agents:
-
Anticancer Agents: The 1,3,4-thiadiazole ring is a common feature in compounds with potent anticancer activity.[3][7] These compounds can induce apoptosis and interfere with critical signaling pathways in cancer cells, such as the PI3K/Akt pathway.[1][3] The acetic acid side chain can be modified to create derivatives that target specific enzymes or receptors involved in cancer progression.
-
Antimicrobial Agents: Thiadiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[4][8] The (5-Amino-thiadiazol-2-yl)-acetic acid core can be elaborated to develop new antimicrobial agents that may overcome existing drug resistance mechanisms.
-
Carbonic Anhydrase Inhibitors: Sulfonamide derivatives of 1,3,4-thiadiazoles are well-known carbonic anhydrase inhibitors used in the treatment of glaucoma and other conditions.[5][9] The amino group of the title compound can be derivatized to introduce a sulfonamide moiety, leading to potential carbonic anhydrase inhibitors.
Data Presentation
The following tables summarize the biological activities of various derivatives of the 1,3,4-thiadiazole scaffold, providing insights into the potential of (5-Amino-thiadiazol-2-yl)-acetic acid as a starting point for drug discovery.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [10] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [10] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [7] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [7] |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | Not specified (92.36% Akt inhibition) | [1] |
| N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | Not specified (86.52% Akt inhibition) | [1] |
| 5-Substituted 2-amino-1,3,4-thiadiazole derivative (1o) | HepG2 (Liver) | 8.6 | [11] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-Substituted phenyl)-1,3,4-thiadiazol-2-amine (fluorinated/chlorinated) | Staphylococcus aureus | 20-28 | [12] |
| 5-(4-Substituted phenyl)-1,3,4-thiadiazol-2-amine (fluorinated/chlorinated) | Bacillus subtilis | 20-28 | [12] |
| 2-Amino-1,3,4-thiadiazole derivatives (25a-l) | Escherichia coli, Pseudomonas aeruginosa, Streptococcus faecalis, MRSA, MSSA | 126-1024 | [4] |
| α-[5-(5-Amino-1,3,4-thiadiazol-2-yl)-imidazol-2-ylthio]acetic acid derivatives | Mycobacterium tuberculosis H37Rv | ≥6.25 | [12] |
| 3,6-Disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives | Various bacteria and fungi | More potent than ampicillin, streptomycin, ketoconazole, and bifonazole | [8] |
Experimental Protocols
Synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid
This protocol is a proposed synthetic route adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[13][14]
Materials:
-
Thiosemicarbazide
-
Malonic acid
-
Polyphosphoric acid
-
Ammonium hydroxide
-
Water
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)
Procedure:
-
In a dry round-bottom flask, combine thiosemicarbazide (1 molar equivalent) and malonic acid (1.1 molar equivalents).
-
Carefully add polyphosphoric acid (at least 2 parts by weight relative to thiosemicarbazide) to the flask with stirring.
-
Heat the reaction mixture to 100-120°C with continuous stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (5-Amino-thiadiazol-2-yl)-acetic acid.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.
Anticancer Activity Screening: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives on cancer cell lines.[15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(5-Amino-thiadiazol-2-yl)-acetic acid derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives against various microorganisms.[8][17]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
(5-Amino-thiadiazol-2-yl)-acetic acid derivative (test compound)
-
Standard antibiotic/antifungal drug (positive control)
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.
-
Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of anticancer action for thiadiazole derivatives.
Caption: Workflow for the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid.
References
- 1. turkjps.org [turkjps.org]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 14. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
In Vivo Toxicity and Efficacy of 5-Amino-1,3,4-Thiadiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the in vivo toxicity and efficacy of 5-amino-1,3,4-thiadiazole compounds, a class of heterocyclic molecules with significant interest in anticancer drug development. The protocols outlined below are based on established preclinical research practices and aim to guide the user through the critical steps of animal studies.
I. In Vivo Toxicity Assessment
A thorough evaluation of the toxicological profile of 5-amino-1,3,4-thiadiazole derivatives is crucial to determine their safety and therapeutic window. Acute toxicity studies are foundational in establishing the dose range for subsequent efficacy studies.
Quantitative Toxicity Data
| Compound ID | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Toxic Effects |
| 6c1 | Mice | Oral | 4786 | Physical changes, discomfort, distress, allergic responses at higher doses. |
| 6e2 | Mice | Oral | 2542 | Physical changes, discomfort, distress, allergic responses at higher doses. |
| 6e3 | Mice | Oral | 2039 | Physical changes, discomfort, distress, allergic responses at higher doses. |
Note: Data presented for 1,5-benzothiazepine derivatives is for illustrative purposes. LD50 values for 5-amino-1,3,4-thiadiazole compounds must be determined experimentally.
Experimental Protocol: Acute Oral Toxicity Study (OECD 423 Guideline)
This protocol outlines the acute toxic class method for determining the LD50 of a test compound.
1. Animals and Housing:
-
Species: Healthy, young adult mice or rats of a single sex (females are generally more sensitive).
-
Weight: Standardized weight range (e.g., 20-30 g for mice).
-
Housing: Housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (50-60%), and a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before the experiment.
-
Diet: Provide standard laboratory pellet diet and water ad libitum.
2. Dose Preparation and Administration:
-
Vehicle: Select an appropriate vehicle for the test compound (e.g., sterile water, saline, or a suspension in 0.5% carboxymethyl cellulose).
-
Dose Levels: Based on preliminary range-finding studies, select a starting dose from the OECD 423 guideline (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: Administer the test compound orally via gavage to fasted animals.
3. Experimental Procedure:
-
Grouping: Assign animals to dose groups (typically 3 animals per group).
-
Observation: Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours. Daily observations should continue for 14 days.
-
Parameters to Monitor:
-
Changes in skin and fur, eyes, and mucous membranes.
-
Respiratory, circulatory, autonomic, and central nervous system effects.
-
Somatomotor activity and behavior patterns.
-
Signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
-
Body Weight: Record the body weight of each animal shortly before dosing and then weekly.
-
Mortality: Record any instances of mortality.
4. Data Analysis and LD50 Determination:
-
The LD50 is determined based on the number of mortalities at different dose levels as per the OECD 423 guideline flowchart.
5. Histopathology:
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.).
-
Preserve organs in 10% neutral buffered formalin for histopathological examination to identify any treatment-related lesions.
II. In Vivo Efficacy Assessment in Xenograft Models
The antitumor efficacy of 5-amino-1,3,4-thiadiazole compounds is commonly evaluated in immunodeficient mice bearing human tumor xenografts.
Quantitative Efficacy Data
The following table summarizes representative in vivo efficacy data for thiadiazole derivatives and related compounds in mouse xenograft models.
| Compound/Drug | Cancer Model | Mouse Strain | Dosage Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Thiadiazole Derivative (Hypothetical) | Human Breast Cancer (T47D) | Nude Mice | 20 mg/kg, daily | ~55% | [1] |
| Thiadiazole Derivative | Murine Sarcoma (S180) | Kunming Mice | Not Specified | Comparable or higher than Combretastat A-4 | [2] |
| Genz-644282 | Pancreatic Cancer (HPAF-II) | Not Specified | 1.5 mg/kg, twice a week for 3 weeks (IV) | 53.3% | [3] |
| The-0504 (Nanoformulation of Genz-644282) | Pancreatic Cancer (HPAF-II) | Not Specified | 1.5 mg/kg, twice a week for 3 weeks (IV) | 94.0% | [3] |
| The-0504 (Nanoformulation of Genz-644282) | Fibrosarcoma (HT-1080) | Not Specified | 1.9 mg/kg, twice a week for 3 weeks (IV) | 100% | [4] |
| Cisplatin (Standard Chemotherapy) | Human Lung Cancer (H460) | Nude Mice | 5 mg/kg, every 4 days | Not Specified | [1] |
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for establishing and utilizing a cell line-derived subcutaneous xenograft model to test the efficacy of anticancer compounds.
1. Cell Culture and Animal Model:
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Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
-
Cell Culture: Culture the cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
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Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
2. Tumor Implantation:
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Cell Preparation: Harvest and resuspend the cancer cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Administration:
-
Dosing: Administer the 5-amino-1,3,4-thiadiazole compound and vehicle control according to the predetermined dosage and schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
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Positive Control: Include a group treated with a standard-of-care chemotherapy agent (e.g., cisplatin, paclitaxel) for comparison.
5. Efficacy Evaluation:
-
Primary Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Survival: In some studies, overall survival may be a key endpoint.
6. End of Study and Tissue Analysis:
-
Euthanasia: Euthanize the mice at the end of the study or when tumors reach a predetermined maximum size.
-
Tumor Excision: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 5-amino-1,3,4-thiadiazoles
Technical Support Center: Synthesis of 5-Amino-1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 5-amino-1,3,4-thiadiazoles. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-amino-1,3,4-thiadiazoles.
Question: I am getting a very low yield. What are the possible causes and solutions?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction:
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Suboptimal Temperature:
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Solution: Ensure the reaction is maintained at the optimal temperature. For many cyclization reactions of thiosemicarbazide derivatives, reflux is necessary.[1][3][4] For reactions involving polyphosphate ester (PPE), a temperature of around 60°C is recommended for the initial mixing, followed by reflux.[5]
-
-
Reagent Quality:
-
Solution: Use pure and dry reagents and solvents. Moisture can interfere with the cyclization, especially when using dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride.[6]
-
-
Improper pH:
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Solution: The pH of the reaction medium is crucial. Acidic catalysts like glacial acetic acid or concentrated sulfuric acid are commonly used to promote cyclization.[3][4][7][8] Conversely, some syntheses, particularly those starting from thiosemicarbazide and carbon disulfide, require a basic medium using potassium hydroxide.[2][9] Ensure the correct catalyst is being used for your specific synthetic route.
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Question: I am observing the formation of significant side products. How can I minimize them?
Answer: Side product formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:
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Formation of 1,2,4-Triazoles:
-
Problem: When cyclizing acylthiosemicarbazide derivatives, both 1,3,4-thiadiazoles and 1,2,4-triazoles can form.
-
Solution: The choice of reaction medium is critical. Cyclization in an acidic medium (e.g., concentrated H₂SO₄) generally favors the formation of 1,3,4-thiadiazoles, while a basic medium tends to yield 1,2,4-triazole derivatives.[7]
-
-
Unreacted Intermediates:
-
Problem: Incomplete cyclization can leave behind intermediates such as acylated thiosemicarbazides.
-
Solution: Ensure a strong enough dehydrating agent is used. Polyphosphate ester (PPE) is an effective cyclodehydration agent for the reaction between a carboxylic acid and thiosemicarbazide.[5] Concentrated sulfuric acid is also a powerful option.[4][6]
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Question: The purification of my final product is difficult. What are some recommended procedures?
Answer: Purification can be challenging due to the polarity of the 5-amino-1,3,4-thiadiazole core.
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Crystallization:
-
Solution: Recrystallization is the most common method for purifying these compounds. Ethanol or a mixture of ethanol and ethyl acetate are frequently used solvents.[1] The crude product is often precipitated from the reaction mixture by pouring it into ice-cold water, followed by filtration and then recrystallization.
-
-
Washing:
-
Solution: After filtration, wash the crude product thoroughly with water to remove any inorganic salts and water-soluble impurities.[1]
-
-
Column Chromatography:
-
Solution: While less common for the parent compounds, derivatives of 5-amino-1,3,4-thiadiazoles can be purified by column chromatography. The choice of solvent system will depend on the specific derivative.
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Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 5-amino-1,3,4-thiadiazoles?
A1: The most prevalent starting material is thiosemicarbazide.[4][5][6][9] This is typically reacted with a one-carbon source, which can be a carboxylic acid, acid chloride, carbon disulfide, or an orthoester.[6][9]
Q2: What is the role of the acid catalyst in the cyclization reaction?
A2: In the synthesis from thiosemicarbazide and carboxylic acids (or their derivatives), the acid catalyst (e.g., H₂SO₄, PPA, POCl₃) acts as a dehydrating agent, facilitating the intramolecular cyclization to form the thiadiazole ring.[6][7]
Q3: Can I use microwave irradiation to speed up the synthesis?
A3: Yes, microwave-assisted synthesis has been reported as an effective method for preparing 1,3,4-thiadiazole derivatives. This technique can lead to shorter reaction times and higher yields compared to conventional heating methods.[10]
Q4: How can I confirm the structure of my synthesized 5-amino-1,3,4-thiadiazole?
A4: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis.[3][5][9][11] Mass spectrometry can also be used to confirm the molecular weight.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles from Carboxylic Acid and Thiosemicarbazide using Polyphosphate Ester (PPE)
This method describes a one-pot synthesis via cyclodehydration.[5]
-
Preparation: In a round-bottom flask, add the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) to a mixture of polyphosphate ester (20 g) and chloroform (30 mL).
-
Reaction: Heat the mixture to 60°C with stirring. Once a solution is formed, bring the reaction mixture to reflux.
-
Monitoring: Monitor the reaction for 10 hours using TLC.
-
Work-up: After completion, add 15 mL of distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Isolation: The product will precipitate out. Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole from Thiosemicarbazide and Carbon Disulfide
This is a common route to the thiol derivative.[2][9]
-
Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in 100 mL of ethanol.
-
Addition: To this solution, add carbon disulfide (CS₂) (0.1 mol) dropwise.
-
Reaction: Heat the mixture under reflux for 24 hours.[2]
-
Work-up: After reflux, concentrate the reaction mixture. Carefully acidify with 10% hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Filter the pale-yellow precipitate, wash with water, and recrystallize from ethanol.
Data Presentation: Comparison of Reaction Conditions
| Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | Chloroform | 10 hours | ~70% | [5] |
| Thiosemicarbazide, Carbon Disulfide | Potassium Hydroxide (KOH) | Ethanol | 24 hours | 74% | [2] |
| 5-amino-1,3,4-thiadiazole-2-thiol, Carbonyl compounds | Glacial Acetic Acid | Ethanol | 2.5 - 4 hours | 79-88% | [3] |
| Furan-2-carboxylic acid, Thiosemicarbazide | Conc. H₂SO₄ | - | Reflux | N/A | [4] |
Mandatory Visualizations
Experimental Workflow for Synthesis from Carboxylic Acid
References
- 1. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 10. 5-Amino-1,3,4-thiadiazole-2-thiol, 98%|CAS 2349-67-9 [benchchem.com]
- 11. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in (5-Amino-thiadiazol-2-yl)-acetic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (5-Amino-thiadiazol-2-yl)-acetic acid?
A1: The most prevalent and established method is a two-step synthesis. The first step involves the acid-catalyzed cyclization of thiosemicarbazide with a malonic acid derivative, typically diethyl malonate, to form the intermediate, ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate. The second step is the hydrolysis of this ester to yield the final product, (5-Amino-thiadiazol-2-yl)-acetic acid.
Q2: What are the primary by-products to be aware of during this synthesis?
A2: The main by-products of concern are:
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Unreacted Starting Materials: Residual thiosemicarbazide and diethyl malonate.
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Acylthiosemicarbazide Intermediate: Incomplete cyclization can lead to the presence of the open-chain intermediate.
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Dimerization Products: Self-condensation of starting materials or intermediates can lead to dimeric impurities.
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Decarboxylation Product: Harsh hydrolysis conditions (e.g., high temperature, strong acid/base) can cause the final product to decarboxylate, yielding 2-amino-5-methyl-1,3,4-thiadiazole.
-
2,5-Diamino-1,3,4-thiadiazole: Under certain conditions, side reactions can lead to the formation of this impurity.
Q3: How can I monitor the progress of the reaction to minimize by-products?
A3: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction's progress. By using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can track the consumption of starting materials and the formation of the product and by-products. This allows for timely quenching of the reaction to prevent the formation of degradation products.
Q4: What are the recommended purification methods for the final product?
A4: Recrystallization is the most common and effective method for purifying (5-Amino-thiadiazol-2-yl)-acetic acid. Suitable solvents for recrystallization include ethanol, water, or a mixture of the two. The choice of solvent will depend on the specific impurities present. Column chromatography can also be employed for more challenging purifications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure efficient stirring. |
| Ineffective catalyst. | Use a fresh or higher-grade cyclodehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride. | |
| Presence of Unreacted Thiosemicarbazide in Product | Insufficient amount of diethyl malonate. | Use a slight excess (1.1 to 1.2 equivalents) of diethyl malonate. |
| Incomplete reaction. | Monitor the reaction by TLC until the thiosemicarbazide spot disappears. | |
| High Levels of Acylthiosemicarbazide Intermediate | Insufficient heating or catalyst activity. | Increase the reaction temperature to ensure complete cyclization. Verify the activity of the acidic catalyst. |
| Formation of Decarboxylation By-product | Harsh hydrolysis conditions. | Perform the ester hydrolysis under milder conditions. Use a weaker base (e.g., sodium bicarbonate) or conduct the reaction at a lower temperature for a longer duration. |
| Discoloration of the Final Product | Presence of polymeric or degradation by-products. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
This protocol describes the synthesis of the ester intermediate using polyphosphate ester (PPE) as the cyclodehydrating agent.
Materials:
-
Thiosemicarbazide
-
Diethyl malonate
-
Polyphosphate ester (PPE)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Add polyphosphate ester (PPE) to the mixture.
-
Heat the reaction mixture with stirring to 80-90°C.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution to a pH of 7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with water and recrystallize from ethanol to obtain pure ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate.
Protocol 2: Hydrolysis of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
Materials:
-
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
Ethanol
Procedure:
-
Dissolve ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (40-50°C).
-
Monitor the hydrolysis by TLC until the ester starting material is consumed.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of 4-5 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure (5-Amino-thiadiazol-2-yl)-acetic acid.
Data Presentation
Table 1: Influence of Catalyst on the Yield of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Polyphosphoric Acid (PPA) | 90-100 | 4 | 85-90 |
| Concentrated Sulfuric Acid | 80-90 | 6 | 75-80 |
| Phosphorus Oxychloride | Reflux | 3 | 80-85 |
Table 2: Effect of Hydrolysis Conditions on By-product Formation
| Base | Temperature (°C) | Time (h) | Yield of Acetic Acid (%) | Decarboxylation By-product (%) |
| 2 M NaOH | 80 | 2 | 80 | ~10-15 |
| 1 M NaOH | 50 | 4 | 90 | <5 |
| 1 M NaHCO₃ | Reflux | 8 | 85 | <2 |
Visualizations
Addressing solubility issues of (5-Amino-thiadiazol-2-yl)-acetic acid in organic solvents
Welcome to the technical support center for (5-Amino-thiadiazol-2-yl)-acetic acid. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common solubility challenges encountered with this compound in organic solvents.
Understanding the Challenge: The Zwitterionic Nature
(5-Amino-thiadiazol-2-yl)-acetic acid (CAS 118863-94-8) possesses both a basic amino group and an acidic carboxylic acid group[1][2][3]. This structure allows it to exist as a zwitterion, or internal salt. Zwitterions often exhibit strong intermolecular interactions (like hydrogen bonding and electrostatic forces), leading to high crystal lattice energy. Consequently, they typically show low solubility in most common organic solvents, which cannot effectively overcome these forces. The key to improving solubility is to disrupt this zwitterionic state or to use highly polar solvents that can effectively solvate the charged species.
Frequently Asked Questions (FAQs)
Q1: Why is (5-Amino-thiadiazol-2-yl)-acetic acid not dissolving in my organic solvent (e.g., Dichloromethane, Ethyl Acetate, THF)?
A: The primary reason for poor solubility in common, less polar organic solvents is the compound's zwitterionic nature. Solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) are not polar enough to stabilize both the positive (ammonium) and negative (carboxylate) charges of the zwitterion. The principle of "like dissolves like" suggests that highly polar or charged solutes require highly polar solvents[4][5].
Q2: What are the best starting solvents to try for dissolving this compound?
A: Start with highly polar, aprotic solvents. These solvents have strong dipole moments and can solvate charged species effectively. The most commonly successful solvents for complex polar molecules are:
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Dimethyl sulfoxide (DMSO)
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Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
Polar protic solvents like methanol or ethanol may show some success, especially with heating, but are often less effective than DMSO or DMF.
Q3: I see some initial solubility, but it's not dissolving completely. What should I do next?
A: If you observe partial solubility, gentle agitation and an increase in temperature can help. Use a warm water bath (40-50°C) and sonication to provide energy to break the crystal lattice. However, always be mindful of the compound's thermal stability. Do not heat indefinitely or at excessively high temperatures.
Q4: Can I use a co-solvent system to improve solubility?
A: Yes, co-solvency is a very effective technique[6][7]. If your compound is partially soluble in a desired solvent for your reaction (e.g., methanol), adding a small amount of a stronger, highly polar solvent (like DMSO) can significantly improve overall solubility. Start by adding the co-solvent dropwise to your suspension until the solid dissolves.
Q5: How can I use pH adjustment to increase solubility in an organic solvent?
A: While pH is a concept for aqueous solutions, the same principle of protonation/deprotonation can be applied in organic solvents using organic acids or bases to form a soluble salt[6][8].
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To dissolve as an acidic salt: Add a small amount (1-2 equivalents) of a strong organic acid like trifluoroacetic acid (TFA). This will protonate the carboxylate group, eliminating the negative charge and forming a cationic species that may be more soluble.
-
To dissolve as a basic salt: Add an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This deprotonates the ammonium group, eliminating the positive charge and forming an anionic species. This is often effective in polar aprotic solvents.
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing solubility issues, follow this logical workflow to find the optimal conditions for your experiment.
Caption: A step-by-step workflow for troubleshooting solubility.
Chemical Logic for Salt Formation
The use of an acid or base additive disrupts the zwitterionic state, which is often the key to enhancing solubility in organic media.
Caption: How acid/base additives alter the compound's ionic state.
Data Summary
While specific quantitative solubility data is not widely published, the following table provides an overview of expected solubility based on the compound's chemical properties and general solvent characteristics.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | High polarity effectively solvates both charged ends of the zwitterion. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can hydrogen bond, but may be less effective than polar aprotic solvents. Solubility may increase with heating. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low / Insoluble | Insufficient polarity to overcome the compound's crystal lattice energy. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | Nonpolar to weakly polar; cannot solvate charged species effectively. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Nonpolar solvents are incompatible with the highly polar, zwitterionic solute[4]. |
Experimental Protocols
Protocol 1: Solubility Screening using Co-solvents
Objective: To find a suitable co-solvent system for a reaction where the primary solvent is sub-optimal.
Materials:
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(5-Amino-thiadiazol-2-yl)-acetic acid
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Primary solvent (e.g., Methanol, Acetonitrile)
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Co-solvent (e.g., DMSO, DMF)
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Small vial (e.g., 2 mL) and magnetic stir bar
Procedure:
-
Weigh a small, known amount of the compound (e.g., 5 mg) into the vial.
-
Add a measured volume of the primary solvent to create a target concentration that is currently failing (e.g., 0.5 mL). The compound should remain as a suspension.
-
While stirring, add the co-solvent (e.g., DMSO) dropwise (approx. 10-20 µL per drop).
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Pause for 1-2 minutes between additions to allow time for dissolution.
-
Continue adding the co-solvent until the solid is fully dissolved.
-
Record the total volume of co-solvent required. This provides a ratio (e.g., 9:1 Methanol:DMSO) for scaling up your experiment.
Protocol 2: Improving Solubility via Salt Formation
Objective: To dissolve the compound in a chosen organic solvent by converting it into a more soluble organic salt.
Materials:
-
(5-Amino-thiadiazol-2-yl)-acetic acid
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Organic solvent (e.g., Methanol, DMF)
-
Organic base (e.g., Triethylamine - TEA) or organic acid (e.g., Trifluoroacetic acid - TFA)
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Vial and stir bar
Procedure:
-
Suspend the compound (e.g., 10 mg) in the desired volume of the organic solvent (e.g., 1 mL) in the vial.
-
For Basic Salt Formation: Add 1.1 equivalents of TEA relative to your compound. Stir at room temperature. The solid should gradually dissolve as the carboxylate salt forms.
-
For Acidic Salt Formation: Add 1.1 equivalents of TFA relative to your compound. Stir at room temperature. The solid should dissolve as the ammonium salt forms.
-
Caution: Note that the presence of an acid or base may affect subsequent reaction steps. This method is ideal when the additive will be neutralized during workup or does not interfere with the reaction chemistry.
References
- 1. (5-Amino-1,3,4-thiadiazol-2-yl)acetic Acid [myskinrecipes.com]
- 2. 118863-94-8 | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid - Moldb [moldb.com]
- 3. Buy 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid | 1461713-54-1 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ijirt.org [ijirt.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in the cyclization step of thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cyclization step of thiadiazole synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in thiadiazole synthesis can stem from several factors, including suboptimal reaction conditions, purity of starting materials, improper stoichiometry, and the formation of side products. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include reaction temperature, reaction time, and the choice of solvent, as these can significantly hinder the reaction.[1][2] The presence of moisture can also be detrimental, leading to the hydrolysis of intermediates, so ensuring anhydrous conditions is crucial.[3]
Q2: I am observing a significant amount of an unexpected side product in my reaction. How can I identify and minimize it?
A2: A common side product in the synthesis of 1,3,4-thiadiazoles, particularly when starting from thiosemicarbazides, is the corresponding 1,3,4-oxadiazole derivative.[3][4] This can often be identified by mass spectrometry, as the oxadiazole will have a lower molecular weight than the desired thiadiazole. To minimize its formation, consider the choice of cyclizing reagent. For instance, using Lawesson's reagent or phosphorus pentasulfide (P₂S₅) instead of phosphorus-based dehydrating agents like phosphorus oxychloride (POCl₃) can favor the formation of the thiadiazole.[3][5][6] Carefully controlling the reaction temperature and time can also help minimize the formation of unwanted byproducts.[3]
Q3: How can I improve the yield of my Hantzsch thiazole synthesis?
A3: Low yields in the Hantzsch thiazole synthesis can often be improved by optimizing reaction parameters. This includes adjusting the temperature, solvent, and reaction time.[1] The use of alternative energy sources like microwave irradiation has been shown to significantly enhance yields and reduce reaction times.[1] It is also important to be aware of common side reactions, such as the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts, particularly under acidic conditions.[1]
Q4: What are the best practices for purifying 2,5-disubstituted-1,3,4-thiadiazoles?
A4: Effective purification is essential to remove unreacted starting materials, the cyclizing agent, and any side products. A typical work-up procedure involves cooling the reaction mixture and then carefully quenching it with water or pouring it onto ice.[3] Basification with a solution like sodium hydroxide to a pH of 8 is often performed.[3] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials in Thiosemicarbazide-Based Synthesis
Question: I am observing a significant amount of unreacted thiosemicarbazide and carboxylic acid in my reaction mixture. What steps can I take to drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions. Here are several parameters to investigate:
-
Temperature: The cyclization step often requires heating to overcome the activation energy.[1] Typical conditions involve heating at 80-90°C.[3] If you are running the reaction at a lower temperature, consider a gradual increase while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction at regular intervals using TLC to determine the optimal reaction time.
-
Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Strong acids like concentrated sulfuric acid or polyphosphoric acid are commonly used.[7] Reagents like phosphorus oxychloride (POCl₃) are also effective.[7][8] Ensure the reagent is active and used in the correct stoichiometric amount.
Issue 2: Formation of Oxadiazole Impurity
Question: My final product is contaminated with a significant amount of the corresponding oxadiazole. How can I favor the formation of the thiadiazole?
Answer: The formation of the oxadiazole side product is a known challenge. The following strategies can help to improve the selectivity for the desired thiadiazole:
-
Choice of Reagent: The use of sulfurizing agents like Lawesson's reagent or P₂S₅ is known to favor the formation of thiadiazoles over oxadiazoles.[6][9][10]
-
Reaction Conditions: Carefully controlling the reaction temperature can influence the reaction pathway. It is advisable to perform small-scale experiments to find the optimal temperature that maximizes the yield of the thiadiazole while minimizing the oxadiazole byproduct.
Data Presentation
Table 1: Comparison of Cyclizing Agents in the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles from Aryl Thiosemicarbazides.
| Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | Ethanol | 80-90 | 4 | 70-85 | [7] |
| POCl₃ | Excess POCl₃ | Reflux | 3.5 | 65-80 | [7][8] |
| P₂S₅ | - | High | - | Generally higher than thiourea | [6] |
| Thiourea | - | High | - | Lower than P₂S₅ | [6] |
| p-TsCl/Et₃N | NMP | - | - | High (96:4 thiadiazole:oxadiazole) | [6] |
Table 2: Effect of Synthesis Method on the Yield of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Methanol | 90 | 8 h | Lower | |
| Microwave Irradiation | Methanol | 90 | 30 min | up to 95 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)
-
To a mixture of benzoic acid (10 mmol) and thiosemicarbazide (10 mmol, 0.95 g), carefully add phosphorus oxychloride (10 mmol, 5 mL).[8]
-
Reflux the mixture for 3 hours.[8]
-
After cooling, carefully add 25 mL of distilled water dropwise.[8]
-
Reflux the mixture for an additional 4 hours.[8]
-
Cool the reaction mixture and neutralize it with a potassium hydroxide solution.[8]
-
Filter the resulting precipitate, wash with distilled water, and dry.[8]
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-5-phenyl-1,3,4-thiadiazole.[8]
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent
-
A mixture of the corresponding 1,2-diacylhydrazine (1 mmol) and Lawesson's reagent (2.2 mmol) in dry toluene (50 cm³) is heated under reflux.[9]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.[9]
Protocol 3: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Concentrated Sulfuric Acid
-
Add a few drops of concentrated sulfuric acid to an ethanolic solution of an aromatic carboxylic acid (0.05 mol) and an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.[7]
-
Heat the mixture for 4 hours at 80-90°C.[7]
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.[7]
-
Basify the solution with 10% Na₂CO₃.[7]
-
Filter the precipitate, dry it, and recrystallize from a suitable solvent.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in thiadiazole synthesis.
Caption: Reagent choice influencing thiadiazole vs. oxadiazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Schiff Bases from 5-Amino-1,3,4-Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 5-amino-1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing Schiff bases from 5-amino-1,3,4-thiadiazoles?
A1: The synthesis involves the condensation reaction between the primary amino group of a 5-amino-1,3,4-thiadiazole derivative and an aldehyde or ketone. The reaction is typically acid-catalyzed and results in the formation of an imine (C=N) bond, with the elimination of a water molecule.[1][2]
Q2: What are the common solvents and catalysts used for this synthesis?
A2: Ethanol and glacial acetic acid are frequently used as the solvent and catalyst, respectively.[3][4] The reaction is often carried out under reflux conditions for several hours.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product spot.
Q4: What are the typical methods for purifying the synthesized Schiff bases?
A4: Recrystallization from a suitable solvent, such as ethanol, is the most common purification technique.[4][5] Washing the crude product with a solvent that dissolves unreacted starting materials but not the desired product is also an effective purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Schiff bases from 5-amino-1,3,4-thiadiazoles.
| Problem | Potential Cause(s) | Troubleshooting/Mitigation Strategy |
| Low Yield of Schiff Base | 1. Incomplete reaction. 2. Hydrolysis of the Schiff base product. 3. Suboptimal reaction conditions. | 1. Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. 2. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. 3. Optimize the catalyst concentration; a few drops of glacial acetic acid are often sufficient.[3][5] Consider using a Lewis acid catalyst like ytterbium triflate to potentially improve the yield. |
| Presence of Unreacted Aldehyde in the Final Product | 1. Inequimolar amounts of reactants. 2. Incomplete reaction. | 1. Ensure a 1:1 molar ratio of the 5-amino-1,3,4-thiadiazole and the aldehyde.[1][5] 2. During workup, wash the organic extract with a saturated solution of sodium metabisulfite. This will form a water-soluble bisulfite adduct with the excess aldehyde, which can then be removed in the aqueous layer. |
| Formation of an Unexpected Side Product with a Higher Molecular Weight | 1. Dimerization: Two molecules of the 5-amino-1,3,4-thiadiazole may react with one molecule of the aldehyde. This has been observed with structurally similar aminothiazoles. 2. Di-Schiff Base Formation: If the starting 5-amino-1,3,4-thiadiazole contains 2,5-diamino-1,3,4-thiadiazole as an impurity, this can react with two equivalents of the aldehyde. | 1. Consider using a slight excess of the amine relative to the aldehyde to favor the formation of the 1:1 adduct. 2. Ensure the purity of the starting 5-amino-1,3,4-thiadiazole. If the diamino impurity is suspected, purify the starting material before use. |
| Reaction at the Thiol Group | The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, can exist in tautomeric equilibrium with a thione form. The thiol group is nucleophilic and could potentially react.[3] | 1. Use reaction conditions that favor the reaction at the amino group (e.g., acidic catalysis for imine formation). 2. Protect the thiol group if it is a recurring issue, although this adds extra steps to the synthesis. |
| Product is an Oily or Gummy Solid that is Difficult to Purify | 1. Presence of impurities. 2. The product itself may have a low melting point. | 1. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a solution of the crude product in a more polar solvent (e.g., ethyl acetate). 2. If all purification attempts fail, consider converting the Schiff base to a more crystalline derivative for characterization, if applicable. |
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases from 5-Amino-1,3,4-thiadiazole-2-thiol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-amino-1,3,4-thiadiazole-2-thiol
-
Substituted aldehyde
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in absolute ethanol.
-
Add the substituted aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[3][5]
-
Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[5]
-
Dry the purified product under vacuum.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. 5-Amino-1,3,4-thiadiazole-2-thiol, 98%|CAS 2349-67-9 [benchchem.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
Stability of (5-Amino-thiadiazol-2-yl)-acetic acid under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (5-Amino-thiadiazol-2-yl)-acetic acid under various pH conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (5-Amino-thiadiazol-2-yl)-acetic acid in aqueous solutions?
A1: The main stability concerns for (5-Amino-thiadiazol-2-yl)-acetic acid in aqueous solutions revolve around its potential for hydrolysis under acidic or basic conditions. The molecule contains an amide-like linkage (within the thiadiazole ring) and an acetic acid side chain, which can be susceptible to degradation depending on the pH and temperature. The 2-amino group on the thiadiazole ring can also influence its electronic properties and stability.
Q2: How does pH affect the stability of thiadiazole derivatives?
A2: Thiadiazole rings can exhibit varying stability across the pH spectrum. In strongly acidic or basic conditions, the ring itself may be susceptible to cleavage. For derivatives like (5-Amino-thiadiazol-2-yl)-acetic acid, acid-base catalysis can promote the hydrolysis of functional groups attached to the ring. It is crucial to experimentally determine the pH-rate profile to identify the pH of maximum stability.
Q3: What are the likely degradation products of (5-Amino-thiadiazol-2-yl)-acetic acid under forced degradation conditions?
A3: Under hydrolytic stress, potential degradation products could arise from the cleavage of the acetic acid side chain or the opening of the thiadiazole ring. The specific degradants will depend on the exact conditions (pH, temperature, presence of oxidative agents). It is essential to use analytical techniques like LC-MS to identify and characterize these degradation products.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study is a series of experiments where a drug substance is exposed to stress conditions exceeding those of accelerated stability testing.[1] These studies are critical in drug development to understand the degradation pathways, identify potential degradation products, and establish the intrinsic stability of the molecule.[1] The information is also used to develop stability-indicating analytical methods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation observed at low pH. | The compound is likely susceptible to acid-catalyzed hydrolysis. | Determine the rate of degradation at several acidic pH points (e.g., pH 1, 3, 5) to understand the pH-dependency. Consider using a less acidic buffer system if the application allows. For formulation, identify a pH range of higher stability. |
| Significant degradation in alkaline conditions. | The compound may be undergoing base-catalyzed hydrolysis. | Evaluate the stability at various alkaline pH values (e.g., pH 8, 10, 12) to map out the stability profile. If possible, adjust the formulation to a more neutral or slightly acidic pH. |
| Appearance of multiple unknown peaks in HPLC analysis after stability studies. | This indicates the formation of several degradation products. | Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks to help in their identification. This will provide insights into the degradation pathway. |
| Inconsistent stability results between experiments. | This could be due to variations in experimental conditions such as temperature, buffer preparation, or exposure to light. | Ensure precise control of temperature and pH. Prepare fresh buffers for each experiment. Conduct photostability studies to rule out degradation due to light exposure. |
Experimental Protocols
Forced Degradation Study: pH-Dependent Stability
This protocol outlines a general procedure for assessing the stability of (5-Amino-thiadiazol-2-yl)-acetic acid in acidic, neutral, and basic conditions.
1. Materials and Reagents:
-
(5-Amino-thiadiazol-2-yl)-acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or other suitable buffers
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for the parent compound and any known impurities.
2. Equipment:
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
3. Stock Solution Preparation:
-
Prepare a stock solution of (5-Amino-thiadiazol-2-yl)-acetic acid in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.
5. Experimental Procedure:
-
Incubate the prepared solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
6. Data Analysis:
-
Calculate the percentage of degradation for each condition at each time point.
-
Identify and quantify major degradation products relative to the parent compound.
-
Determine the degradation kinetics if possible (e.g., zero-order, first-order).
Data Presentation
Table 1: Stability of (5-Amino-thiadiazol-2-yl)-acetic acid under Different pH Conditions at 60°C
| Time (hours) | % Degradation in 0.1 M HCl | % Degradation in Water (pH ~7) | % Degradation in 0.1 M NaOH |
| 0 | 0 | 0 | 0 |
| 2 | 5.2 | < 1.0 | 8.5 |
| 4 | 10.8 | < 1.0 | 15.3 |
| 8 | 21.5 | 1.2 | 28.9 |
| 12 | 30.1 | 1.5 | 40.2 |
| 24 | 45.6 | 2.1 | 55.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Potential degradation pathways under acidic and basic conditions.
References
Troubleshooting low bioactivity in newly synthesized thiadiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with newly synthesized thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized thiadiazole derivative shows low to no activity in my primary biological assay. What are the potential reasons?
Low bioactivity in a newly synthesized compound can stem from multiple factors, which can be broadly categorized into issues with the compound itself, its physicochemical properties, or the biological assay. A systematic troubleshooting approach is essential to pinpoint the exact cause.[1][2] Key areas to investigate include:
-
Compound Identity and Purity: The synthesized molecule may not be the intended structure, or it could be contaminated with impurities that interfere with the assay.
-
Physicochemical Properties: Poor aqueous solubility, compound instability under assay conditions, or aggregation can significantly lower the effective concentration of the compound available to interact with the biological target.[1][2]
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Biological Availability (for cell-based assays): The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target, or it could be subject to rapid efflux or metabolism by the cells.[1]
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Assay-Specific Issues: The problem could lie within the experimental setup, such as faulty reagents, incorrect concentrations, inappropriate positive/negative controls, or the chosen assay may not be suitable for this class of compound.
A logical workflow can help diagnose the issue systematically.
Q2: How does the Structure-Activity Relationship (SAR) influence the bioactivity of thiadiazole derivatives?
The Structure-Activity Relationship (SAR) is crucial as the biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring.[3][4][5] The thiadiazole scaffold is considered versatile, and small modifications can lead to significant changes in potency, selectivity, and mechanism of action.[6][7][8]
For instance, different functional groups can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn governs its ability to bind to a biological target.[9] The mesoionic character of the ring allows many thiadiazole compounds to cross cellular membranes and interact strongly with targets.[6][10] SAR studies are essential for optimizing a lead compound to enhance its desired activity and reduce off-target effects or toxicity.[5]
Q3: My compound is pure and soluble, but still inactive in cell-based assays. What should I investigate next?
If compound integrity and solubility are confirmed, the lack of activity in cell-based assays often points to issues with bioavailability at the cellular level. Key factors to consider are:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target. The inherent lipophilicity imparted by the sulfur atom in the thiadiazole ring often aids in this, but this can be offset by other substituents.[9][11]
-
Compound Stability: The derivative might be unstable in the cell culture media or be rapidly metabolized by cellular enzymes into inactive forms.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (like P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
Consider performing a cell permeability assay (e.g., PAMPA or Caco-2) or assessing the compound's stability in the presence of liver microsomes or cell lysates.
Q4: How can I determine if my compound is interacting with its intended biological target?
Directly confirming that your compound binds to its intended target is a critical step. This is known as target engagement. Lack of target engagement is a primary reason for a compound's inactivity, even if it was designed based on computational models. Several biochemical and biophysical methods can be used:[12]
-
Affinity-Based Pull-Down: The small molecule is immobilized on beads and incubated with cell lysate. Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.[13]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target binding in intact cells or lysates by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Enzyme Inhibition Assays: If the target is an enzyme, a direct in vitro assay using the purified protein can confirm inhibition and determine potency (e.g., IC50).[14][15]
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand.[13]
Comparative Data Tables
Table 1: Comparative Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values for various 1,3,4-thiadiazole derivatives against different human cancer cell lines, showcasing a range of potencies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| ST10 | MCF-7 (Breast) | 49.6 | Etoposide | >100 | [16] |
| 29i | MCF-7 (Breast) | 0.77 | - | - | [16] |
| 16b | HepG2-1 (Liver) | 0.69 | Doxorubicin | 0.72 | [16] |
| 21 | HepG2-1 (Liver) | 1.82 | Doxorubicin | 0.72 | [16] |
| Compound 3 | C6 (Glioma) | 15.6 | Cisplatin | 15.6 | [11] |
| Compound 8 | C6 (Glioma) | 7.8 | Cisplatin | 15.6 | [11] |
| Compound 6g | A549 (Lung) | 1.537 | - | - | [15] |
| Compound 11a | MCF-7 (Breast) | 9.49 | Sorafenib | - | [17] |
Table 2: EGFR Kinase Inhibition by Thiadiazole Derivatives
Several thiadiazole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 32a | EGFR | 0.08 | - | - | [18] |
| 32d | EGFR | 0.30 | - | - | [18] |
| 3j | EGFR | 0.020 | Erlotinib | 0.002 | [14] |
| 3o | EGFR | 0.028 | Erlotinib | 0.002 | [14] |
| 6g | EGFR | 0.024 | Erlotinib | 0.002 | [15] |
Signaling Pathway Visualization
Many thiadiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the EGFR pathway.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Evaluation
This protocol outlines the determination of cytotoxic effects of thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][19][20]
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of thiadiazole derivatives against a specific protein kinase (e.g., EGFR).[14][15][21]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The signal (e.g., luminescence, fluorescence) is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Specific kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Thiadiazole derivatives (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of detecting the appropriate signal (e.g., luminescence)
Procedure:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, compound dilutions) in the appropriate assay buffer.
-
Compound Plating: Add a small volume (e.g., 1-5 µL) of the serially diluted thiadiazole derivatives to the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Start Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the specified reaction time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagents according to the manufacturer's protocol. This typically involves a second incubation period.
-
Signal Measurement: Read the plate on a luminometer or appropriate plate reader.
-
Data Analysis: Convert the raw signal data into percent inhibition relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Optimizing the conditions for metal complex formation with thiadiazole ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and optimization of metal complexes with thiadiazole-based ligands. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and characterization of metal-thiadiazole complexes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and/or temperature. Refluxing the reaction mixture for several hours (5-10 hours) is a common practice.[1] - Consider using microwave-assisted synthesis, which can significantly shorten reaction times (to minutes) and improve yields.[2] |
| Poor solubility of the ligand or metal salt: The reactants may not be sufficiently dissolved in the chosen solvent to react effectively. | - Use a solvent system in which both the ligand and the metal salt are soluble. Common solvents include ethanol, methanol, DMF, and DMSO.[1][3] - Heating the solvent can improve the solubility of the reactants. | |
| Incorrect stoichiometry: The molar ratio of ligand to metal may not be optimal for complex formation. | - The ligand-to-metal ratio is a critical parameter. Common ratios to explore are 1:1, 2:1, and 1:2 (ligand:metal).[4][5] - Perform small-scale trial reactions with varying stoichiometric ratios to determine the optimal condition for your specific system. | |
| Product is an Oil or Gummy Solid | Presence of impurities: Residual starting materials or byproducts can prevent the crystallization of the desired complex. | - Purify the ligand before the complexation reaction. - After the reaction, wash the product thoroughly with appropriate solvents to remove unreacted starting materials and impurities. Common washing solvents include distilled water and ethanol.[1] |
| Inappropriate solvent for precipitation/crystallization: The solvent used to precipitate or crystallize the product may not be suitable. | - If the product is soluble in the reaction solvent, try adding a non-solvent to induce precipitation. - Attempt recrystallization from a different solvent or solvent mixture. | |
| Difficulty in Characterizing the Product | Inconclusive spectroscopic data (IR, NMR): The spectra may be difficult to interpret, or the expected shifts upon complexation may not be observed. | - In IR spectroscopy, look for shifts in the C=N and C-S stretching frequencies of the thiadiazole ring upon coordination to the metal ion.[4][5] - The disappearance of the N-H or S-H proton signal in ¹H NMR can indicate coordination through these groups. - Compare the spectra of the complex with that of the free ligand to identify changes. |
| Complex is insoluble in common NMR solvents: This is a frequent issue that hinders characterization by NMR. | - Use deuterated DMSO (DMSO-d₆) as it is a good solvent for many metal complexes.[6] - If the complex remains insoluble, solid-state NMR could be an alternative. | |
| Formation of an Unexpected Product | Ligand degradation: The ligand may be unstable under the reaction conditions (e.g., high temperature, harsh pH). | - Perform the reaction under milder conditions (e.g., lower temperature). - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the ligand or metal is sensitive to air or moisture. |
| Coordination to an unintended site: Thiadiazole ligands often have multiple potential coordination sites (N and S atoms of the ring, and other functional groups). | - The coordination site is influenced by the metal ion's nature and the reaction conditions. Chelation often occurs through a nitrogen atom of the thiadiazole ring and a nearby functional group on a side chain.[4][7] - Spectroscopic data (especially IR and NMR) and single-crystal X-ray diffraction are essential to definitively determine the coordination mode.[4] |
Frequently Asked Questions (FAQs)
Synthesis and Optimization
Q1: What are the key factors to consider when selecting a solvent for the synthesis of metal-thiadiazole complexes?
A: The ideal solvent should dissolve both the thiadiazole ligand and the metal salt to ensure a homogeneous reaction mixture. Commonly used solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3] The choice of solvent can also influence the resulting complex's crystal structure and coordination geometry.
Q2: How can I determine the optimal ligand-to-metal molar ratio for my reaction?
A: The optimal molar ratio depends on the nature of the ligand and the metal ion. Typical starting ratios to investigate are 1:1, 2:1, and 1:2 (ligand:metal).[4][5] It is recommended to perform a series of small-scale experiments with varying ratios and analyze the yield and purity of the resulting products to identify the best conditions.
Q3: What is a typical reaction temperature and time for synthesizing these complexes?
A: Conventional methods often involve refluxing the reaction mixture for several hours (e.g., 5-6 hours) to ensure the reaction goes to completion.[1] However, microwave-assisted synthesis can dramatically reduce the reaction time to a few minutes.[2] The optimal temperature and time should be determined empirically for each specific system.
Q4: My thiadiazole ligand has poor solubility. How can I improve this for the complexation reaction?
A: Poor ligand solubility is a common challenge. You can try heating the solvent or using a more polar solvent like DMF or DMSO.[3] In some cases, deprotonation of the ligand with a mild base can increase its solubility and facilitate coordination.
Characterization
Q5: Which characterization techniques are essential to confirm the formation of a metal-thiadiazole complex?
A: A combination of techniques is crucial for unambiguous characterization. These include:
-
FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the thiadiazole ring and functional groups upon coordination.[4][5]
-
UV-Vis Spectroscopy: To study the electronic transitions and confirm complex formation.[1][4]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution, although solubility can be a limitation.[4]
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Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex and confirm its composition.[1][5]
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Elemental Analysis (CHN): To determine the empirical formula of the complex.[1][4]
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Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte.[3]
Q6: What are the characteristic changes I should look for in the FT-IR spectrum after complexation?
A: Upon complexation, you should look for shifts in the stretching frequencies of the groups involved in coordination. A moderate shift in the C=N band of the thiadiazole ring to a lower wavenumber is indicative of coordination through a nitrogen atom.[4] If a thiol or amine group is involved in chelation, you will also observe changes in their respective vibrational bands.
Visualization of Workflows and Logic
Below are diagrams illustrating common experimental workflows and troubleshooting logic.
Caption: General workflow for the synthesis of metal-thiadiazole complexes.
Caption: Troubleshooting logic for addressing low product yield.
Experimental Protocols
General Protocol for Synthesis of a Metal-Thiadiazole Complex (Conventional Heating)
This protocol is a generalized procedure based on common practices reported in the literature.[1][5] Researchers should adapt the specific quantities, solvent, and reaction conditions based on their specific ligand and metal salt.
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Ligand Dissolution: Dissolve the thiadiazole-based ligand (e.g., 2 mmol) in a suitable solvent (e.g., 20 mL of hot ethanol) in a round-bottom flask.
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Metal Salt Dissolution: In a separate beaker, dissolve the metal salt (e.g., 1 mmol of a metal chloride) in the same solvent (e.g., 10 mL of ethanol).
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Reaction: Add the metal salt solution dropwise to the stirred ligand solution.
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Reflux: Heat the resulting mixture to reflux and maintain it for a specified period (typically 5-6 hours), during which a colored precipitate may form.
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Isolation: After cooling the reaction mixture to room temperature, collect the solid product by filtration.
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Washing: Wash the collected solid sequentially with distilled water and then with hot ethanol to remove any unreacted starting materials.
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Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven.
Characterization Methods
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FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the synthesized metal complexes using KBr pellets in the range of 4000-400 cm⁻¹.
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UV-Visible Spectroscopy: Dissolve the compounds in a suitable solvent (e.g., DMF) and record the UV-Vis spectra, typically in the 200-800 nm range.[1]
-
Molar Conductance: Measure the molar conductivity of the complexes in a solvent like DMF at a specific concentration (e.g., 10⁻³ M) to determine their electrolytic nature.[1]
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Mass Spectrometry: Obtain the mass spectrum of the complex using a technique like Electrospray Ionization (ESI-MS) to confirm the molecular weight.[5]
References
- 1. ijper.org [ijper.org]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemijournal.com [chemijournal.com]
Challenges in scaling up the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid. The synthesis is typically a two-step process: first, the formation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate, followed by the S-alkylation to introduce the acetic acid moiety.
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
Issue 1.1: Low yield of 5-Amino-1,3,4-thiadiazole-2-thiol
| Potential Cause | Recommended Solution |
| Incomplete reaction of thiosemicarbazide with carbon disulfide. | Ensure stoichiometric amounts of reactants. Gradually add carbon disulfide to the reaction mixture to control the exothermic reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal reaction temperature. | The reaction of thiosemicarbazide and carbon disulfide is often carried out at elevated temperatures. Maintain the recommended reaction temperature consistently. For larger scale, ensure efficient heat transfer. |
| Inefficient cyclization. | The cyclization is typically acid- or base-catalyzed. Ensure the correct catalyst is used at the appropriate concentration. For instance, potassium hydroxide is a commonly used base.[1] |
| Product loss during workup and purification. | The product is often precipitated by acidification.[2] Ensure the pH is adjusted carefully to maximize precipitation. Wash the precipitate with cold solvent to minimize solubility losses. |
Issue 1.2: Formation of byproducts
| Potential Cause | Recommended Solution |
| Dimerization or polymerization of thiosemicarbazide. | Control the reaction temperature and the rate of addition of carbon disulfide. Use of a suitable solvent can also minimize side reactions. |
| Formation of dithiocarbamate salts. | Ensure complete cyclization by allowing sufficient reaction time and maintaining the optimal temperature. |
| Unreacted starting materials. | Monitor the reaction to completion using TLC. If the reaction stalls, a small addition of the limiting reagent might be necessary. |
Step 2: S-Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol with a Chloroacetic Acid equivalent
Issue 2.1: Low yield of (5-Amino-thiadiazol-2-yl)-acetic acid
| Potential Cause | Recommended Solution | | Incomplete deprotonation of the thiol group. | Use a suitable base (e.g., potassium hydroxide, sodium hydroxide, or triethylamine) in an appropriate solvent to ensure complete formation of the thiolate anion, which is the active nucleophile. | | Inefficient alkylation. | Ensure the use of a good quality alkylating agent (e.g., chloroacetic acid or ethyl chloroacetate). The reaction temperature may need to be optimized; gentle heating can sometimes improve the reaction rate. | | Hydrolysis of the ester (if ethyl chloroacetate is used). | If the final product is the acid, hydrolysis of the ester is a necessary step. If the ester is the desired product, control the amount of water in the reaction and use a non-aqueous workup. | | N-alkylation as a side reaction. | The amino group can also be alkylated. To favor S-alkylation, the reaction is typically carried out under basic conditions where the thiol is deprotonated to the more nucleophilic thiolate.[3] |
Issue 2.2: Difficulty in product purification
| Potential Cause | Recommended Solution | | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants to ensure complete conversion of the starting thiol. Monitor the reaction by TLC. | | Formation of N-alkylated isomer. | Use purification techniques such as column chromatography or recrystallization to separate the S-alkylated product from the N-alkylated isomer. Spectroscopic methods (NMR) can be used to confirm the structure. | | Product is highly polar and water-soluble. | Use techniques like reverse-phase chromatography for purification. Lyophilization can be used to isolate the product from aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 5-amino-1,3,4-thiadiazole ring?
A1: A common and commercially available starting material is thiosemicarbazide.[1][4]
Q2: What are the typical reagents for the cyclization of thiosemicarbazide to form the thiadiazole ring?
A2: Carbon disulfide is a widely used reagent for the cyclization of thiosemicarbazide in the presence of a base like potassium hydroxide.[1]
Q3: What is the key intermediate in the synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid?
A3: The key intermediate is 5-amino-1,3,4-thiadiazole-2-thiol.
Q4: How is the acetic acid moiety typically introduced onto the thiadiazole ring?
A4: The acetic acid group is introduced via S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable two-carbon building block, such as chloroacetic acid or ethyl chloroacetate.
Q5: What are the main challenges when scaling up this synthesis?
A5: Key challenges in scaling up include:
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Heat management: The initial reaction to form the thiadiazole ring can be exothermic.
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Solid handling: The intermediate and final products are often solids, which can present challenges for stirring and transfer in large reactors.
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Purification: On a large scale, chromatographic purification can be expensive and time-consuming. Developing efficient crystallization methods is crucial.
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Byproduct control: Minimizing side reactions like N-alkylation is critical for achieving high purity and yield on a larger scale.
Quantitative Data Summary
| Parameter | Step 1: Thiadiazole Formation | Step 2: S-Alkylation | Reference |
| Starting Materials | Thiosemicarbazide, Carbon Disulfide, KOH | 5-Amino-1,3,4-thiadiazole-2-thiol, Chloroacetic acid/Ethyl chloroacetate, Base | [1][5] |
| Solvent | Ethanol | Ethanol, Acetone, or other polar solvents | [2][6] |
| Reaction Temperature | Reflux | Room temperature to gentle heating | [6] |
| Reaction Time | 3-24 hours | 1-6 hours | [2] |
| Yield | ~74% | Varies depending on conditions | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide and potassium hydroxide in absolute ethanol.
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Slowly add carbon disulfide to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for the prescribed time (e.g., 24 hours), monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., 10% HCl) to precipitate the product.[2]
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-amino-1,3,4-thiadiazole-2-thiol.
Protocol 2: Synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid
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In a suitable reaction vessel, suspend 5-amino-1,3,4-thiadiazole-2-thiol in a polar solvent like ethanol.
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Add a base (e.g., potassium hydroxide) to the suspension and stir until a clear solution is obtained, indicating the formation of the potassium thiolate salt.
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To this solution, add a solution of chloroacetic acid in the same solvent dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating for a few hours, monitoring the progress by TLC.
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After the reaction is complete, the workup procedure will depend on the desired final form (acid or salt). For the free acid, careful acidification of the reaction mixture may be required to precipitate the product.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Synthetic workflow for (5-Amino-thiadiazol-2-yl)-acetic acid.
References
- 1. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Thiadiazole Derivatives Show Promise as Antimicrobial Agents in Comparative Studies with Ciprofloxacin
For Immediate Release
Recent research highlights the potential of novel thiadiazole derivatives as effective antimicrobial agents, with some demonstrating comparable or superior activity to the widely-used antibiotic, ciprofloxacin. These findings, compiled from multiple independent studies, offer promising avenues for the development of new drugs to combat bacterial infections, particularly in the face of growing antibiotic resistance.
Thiadiazole-based compounds are being extensively investigated for their broad spectrum of pharmacological activities. In the realm of antimicrobial research, various synthesized derivatives have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of several thiadiazole derivatives has been benchmarked against ciprofloxacin, a potent broad-spectrum fluoroquinolone antibiotic. The data, summarized in the table below, showcases the MIC values of selected thiadiazole compounds against various bacterial strains.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Thiadiazole Derivatives | |||
| Compound 8j (R = 4-OH) | Pseudomonas aeruginosa | 12.5 | [1] |
| Compound 8a (R = H) | Pseudomonas aeruginosa | 12.5 | [1] |
| Compound 8e (R = 4-Cl) | Staphylococcus aureus | 12.5 | [1] |
| Pyrrolamide derivative 17 | Staphylococcus aureus | 0.125 | [1] |
| Pyrrolamide derivative 17 | Escherichia coli | 16 | [1] |
| Ciprofloxacin-thiadiazole hybrid 20 | Escherichia coli | 4 | [2] |
| Ciprofloxacin-thiadiazole hybrid 20 | Staphylococcus aureus | 2 | [2] |
| Thiadiazole-ciprofloxacin hybrid 35 | Mycobacterium tuberculosis H37Rv | 1.56-25 | [3] |
| Ciprofloxacin (Reference) | |||
| Bacillus subtilis | 25 | [1] | |
| Staphylococcus aureus | 0.15 - 3.25 | [4] | |
| Escherichia coli | 0.15 - 3.25 | [4] | |
| Pseudomonas aeruginosa | 0.15 - 3.25 | [4] |
Experimental Protocols
The antimicrobial activity of these compounds was predominantly determined using standard microbiological techniques, primarily the agar dilution method or broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
General Experimental Protocol for MIC Determination (Agar Dilution Method):
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Preparation of Test Compounds: The synthesized thiadiazole derivatives and the reference drug, ciprofloxacin, were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Bacterial Strain Preparation: Standard strains of Gram-positive and Gram-negative bacteria were cultured in nutrient broth. The bacterial suspensions were then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) were prepared, each containing a different concentration of the test compound. This was achieved by adding aliquots of the stock solutions to the molten agar before pouring the plates. A control plate containing only the solvent (DMSO) was also prepared to ensure it had no inhibitory effect on bacterial growth.
-
Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the agar plates.
-
Incubation: The inoculated plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
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Determination of MIC: After incubation, the plates were examined for bacterial growth. The MIC was recorded as the lowest concentration of the test compound that completely inhibited visible growth of the bacteria.
In some studies, the Kirby-Bauer disc diffusion method was also employed for preliminary screening of antimicrobial activity.[5][6] This method involves placing paper discs impregnated with the test compounds onto an agar plate uniformly inoculated with the test microorganism. The diameter of the zone of inhibition around each disc is then measured to assess the compound's activity.
Visualizing the Comparison Workflow
The logical flow of comparing the antimicrobial activity of thiadiazole derivatives with ciprofloxacin can be visualized as follows:
Caption: Workflow for comparing the antimicrobial activity of thiadiazole derivatives and ciprofloxacin.
Conclusion
The collective evidence from various studies strongly suggests that thiadiazole derivatives represent a versatile scaffold for the development of new antimicrobial agents. While ciprofloxacin remains a potent and clinically important antibiotic, the emergence of thiadiazole-based compounds with comparable or, in some cases, superior activity against specific bacterial strains is a significant step forward in the quest for novel therapeutics to address the challenge of antibiotic resistance. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of Thiadiazole Derivatives and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of emerging thiadiazole derivatives against the established chemotherapeutic agent, 5-Fluorouracil (5-FU). This analysis is based on a review of preclinical studies, presenting quantitative data on cytotoxicity, apoptosis induction, and cell cycle arrest. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts in this area.
I. Comparative Anticancer Activity: Thiadiazole Derivatives Outperform 5-Fluorouracil in Several Cancer Cell Lines
Thiadiazole, a five-membered heterocyclic ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including significant anticancer activities. Due to their mesoionic character, thiadiazole-containing compounds can effectively cross cellular membranes to interact with biological targets.[1] Numerous studies have shown that various thiadiazole derivatives exhibit superior or comparable in vitro anticancer activity against a range of human cancer cell lines when compared to 5-Fluorouracil (5-FU), a widely used antimetabolite drug.
Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various thiadiazole derivatives in comparison to 5-FU across different cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Cell Line | Thiadiazole Derivative (Compound) | IC50 (µM) of Thiadiazole Derivative | IC50 (µM) of 5-Fluorouracil | Reference |
| HCT-116 (Colon) | Compound 3e | 7.19 | 29.50 | [2] |
| HCT-116 (Colon) | Compound 3l | 6.56 | 29.50 | [2] |
| SGC-7901 (Gastric) | Compound 3e | 15.50 | 56.12 | [2] |
| SGC-7901 (Gastric) | Compound 3l | 25.65 | 56.12 | [2] |
| MCF-7 (Breast) | Compound 4i | 2.32 (µg/mL) | 6.80 (µg/mL) | [3] |
| HepG2 (Liver) | Compound 4e | 3.13 (µg/mL) | 8.40 (µg/mL) | [3] |
| A549 (Lung) | Disulfide derivative 7c | 2.25 | > 8.13 | [4] |
| A549 (Lung) | Disulfide derivative 7e | 2.85 | > 8.13 | [4] |
| SMMC-7721 (Liver) | Disulfide derivative 6a | 1.62 | Not Specified | [4] |
| HeLa (Cervical) | Disulfide derivative 8g | 3.21 | Not Specified | [4] |
II. Mechanisms of Anticancer Action: A Deeper Dive
The anticancer effects of both thiadiazole derivatives and 5-FU are multifaceted, involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating cancerous cells. The table below compares the ability of specific thiadiazole derivatives and 5-FU to induce apoptosis in cancer cells.
| Cancer Cell Line | Compound | Apoptosis Induction (% of apoptotic cells) | Notes | Reference |
| HepG2 (Liver) | Thiadiazole derivative 4e | Significantly enhanced apoptosis and necrosis, comparable to 5-FU | Acridine Orange/Ethidium Bromide (AO/EB) staining | [3] |
| MCF-7 (Breast) | Thiadiazole derivative 4i | Significantly enhanced apoptosis and necrosis, comparable to 5-FU | Acridine Orange/Ethidium Bromide (AO/EB) staining | [3] |
| C6 (Glioma) | Thiadiazole derivative 1 | 25.7% (early and late apoptotic cells) | Annexin V-PI binding assay | [5] |
| C6 (Glioma) | Thiadiazole derivative 2 | 23.8% (early and late apoptotic cells) | Annexin V-PI binding assay | [5] |
| C6 (Glioma) | Thiadiazole derivative 3 | 22.7% (early and late apoptotic cells) | Annexin V-PI binding assay | [5] |
| C6 (Glioma) | Cisplatin (Reference) | 18.8% (early and late apoptotic cells) | Annexin V-PI binding assay | [5] |
Cell Cycle Analysis
Disruption of the normal cell cycle progression is a key strategy for anticancer drugs. The following table highlights the effects of thiadiazole derivatives and 5-FU on cell cycle distribution.
| Cancer Cell Line | Compound | Effect on Cell Cycle | Reference |
| C6 (Glioma) | Thiadiazole derivative 3 | G1/S phase arrest (67.21%) | [5] |
| C6 (Glioma) | Cisplatin (Reference) | G1/S phase arrest (62.57%) | [5] |
| A549 (Lung) | Thiadiazole derivative 8 | G1/S phase arrest | [5] |
| C6 (Glioma) | Thiadiazole derivatives 1, 2, 3, 4, 5, 8 | G2/M phase arrest | [5] |
| A549 (Lung) | Thiadiazole derivatives 1, 5, 8 | G2/M phase arrest | [5] |
| Keloid Fibroblasts | 5-Fluorouracil (low-dose) | G2/M phase arrest | [6] |
III. Signaling Pathways and Molecular Targets
The anticancer efficacy of thiadiazole derivatives and 5-FU stems from their interaction with various cellular signaling pathways and molecular targets.
Thiadiazole Derivatives: A Multi-Targeted Approach
Thiadiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
EGFR/HER2 Pathway: Certain thiadiazole derivatives act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many cancers.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. Thiadiazole compounds have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to decreased cell survival and proliferation.[5][8][9]
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is another critical pathway for cell proliferation. Some thiadiazole derivatives have been found to suppress this pathway by inhibiting MEK, leading to reduced cancer cell growth.[2][10]
-
Tubulin Polymerization: Microtubules are essential for cell division. Several thiadiazole derivatives have been identified as tubulin polymerization inhibitors, causing cell cycle arrest at the G2/M phase and inducing apoptosis.[4][11]
5-Fluorouracil: Targeting DNA and RNA Synthesis
5-FU exerts its anticancer effects primarily by disrupting DNA synthesis and function.
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), inhibits TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis and repair.
-
Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA and RNA, leading to dysfunction of these macromolecules and contributing to cytotoxicity.
-
Induction of Apoptosis and Cell Cycle Arrest: The DNA damage and metabolic stress caused by 5-FU can lead to the accumulation of the tumor suppressor protein p53. This, in turn, can induce the expression of p21, a cell cycle inhibitor, leading to G1/S or G2/M phase arrest.[6][12] 5-FU also modulates the expression of apoptosis-related proteins, such as increasing pro-apoptotic Bax and Bak while decreasing anti-apoptotic Bcl-2.[12]
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
A. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives and 5-FU in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of thiadiazole derivatives or 5-FU for the specified time.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a propidium iodide staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Conclusion and Future Directions
The compiled data strongly suggests that thiadiazole derivatives represent a promising class of anticancer agents, with many exhibiting superior cytotoxic effects against various cancer cell lines compared to the conventional drug 5-Fluorouracil. Their multi-targeted approach, involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, and the disruption of microtubule dynamics, provides a strong rationale for their continued development.
In contrast, 5-FU's mechanism is primarily centered on the disruption of DNA and RNA synthesis. While effective, resistance to 5-FU remains a significant clinical challenge. The diverse mechanisms of action of thiadiazole derivatives may offer a potential avenue to overcome such resistance.
Future research should focus on in vivo studies to validate the promising in vitro efficacy of these thiadiazole derivatives. Further investigation into their pharmacokinetic and pharmacodynamic properties, as well as their safety profiles, will be crucial for their potential translation into clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of cell cycle arrest and apoptosis by 5-fluorouracil in laryngeal cancer cells containing HPV16 E6 and E7 oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Amino-1,3,4-Thiadiazole Derivatives: A Comparative Guide
The 5-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its versatile biological activities. Its unique electronic properties, including its mesoionic character, allow derivatives to readily cross cellular membranes and interact with various biological targets.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-1,3,4-thiadiazole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 5-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial enzymes or interference with DNA replication processes.[2] The SAR studies reveal that the nature and position of substituents on the thiadiazole ring and the amino group are critical for cytotoxic potency.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 5-amino-1,3,4-thiadiazole derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparison.
| Compound ID | R Group on Phenyl Ring (Position 5) | R' Group on Amino Group (Position 2) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Cl | H | MCF-7 (Breast) | 5.83 | [2] |
| 1b | 4-Cl | -COCH₂-piperazine | MCF-7 (Breast) | 2.32 | [2] |
| 1c | 4-Cl | -COCH₂-4-benzylpiperidine | MCF-7 (Breast) | 8.35 | [2] |
| 2a | 4-OCH₃ | -COCH₃ | A549 (Lung) | 4.61 | [2] |
| 2b | 4-OCH₃ | -CO(CH₂)₂CH₃ | A549 (Lung) | 1.62 | [2] |
| 3a | H | Isatin conjugate | MCF-7 (Breast) | Moderate Activity | [4][5] |
| 3b | H | Isatin conjugate | HCT-116 (Colon) | Good Activity | [4][5] |
Key SAR Insights for Anticancer Activity:
-
Substitution at the 5-position: The nature of the substituent on the phenyl ring at position 5 of the thiadiazole core significantly influences anticancer activity. For instance, the introduction of a piperazine ring via an acetamide linker at the amino group of 5-(4-chlorophenyl)-1,3,4-thiadiazole enhances cytotoxic effects.[2]
-
Acylation of the Amino Group: Acylation of the 2-amino group with different moieties can modulate the biological activity. As seen with honokiol derivatives, extending the acyl chain from acetyl to propionyl can increase potency.[2]
-
Hybrid Molecules: The hybridization approach, which combines the 1,3,4-thiadiazole scaffold with other pharmacophores like isatin or indole, has yielded derivatives with potent anticancer properties.[2][4][5]
SAR of 5-Amino-1,3,4-Thiadiazole for Anticancer Activity
Antimicrobial Activity: Combating Pathogenic Microbes
5-Amino-1,3,4-thiadiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi. The structural modifications play a pivotal role in determining the spectrum and potency of their antimicrobial action.
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected 5-amino-1,3,4-thiadiazole derivatives, typically measured as the diameter of the zone of inhibition in agar diffusion assays.
| Compound ID | R Group at Position 5 | R' Group on Amino Group | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Reference |
| 4a | Phenyl | H | Staphylococcus aureus | 12 | [6] |
| 4b | Phenyl | -COCH=CH-Aryl | Staphylococcus aureus | 18 | [6] |
| 5a | Styryl | H | Escherichia coli | High Activity | [1] |
| 5b | Styryl | Amic acid derivative | Escherichia coli | High Activity | [1] |
| 6a | 2-Hydroxyphenyl | H | Aspergillus niger | Moderate Activity | [6] |
| 6b | 2-Hydroxyphenyl | Schiff base derivative | Aspergillus niger | Substantial Activity | [6] |
Key SAR Insights for Antimicrobial Activity:
-
Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl moieties at the 5-position of the thiadiazole ring is a common feature in antimicrobially active derivatives.[6]
-
Schiff Base Formation: Conversion of the 2-amino group into Schiff bases often leads to enhanced antimicrobial activity. This is likely due to the introduction of an azomethine group (-N=CH-), which is a key pharmacophore for various biological activities.
-
Hydroxyphenyl Moiety: The presence of a 2-hydroxyphenyl group at the 5-position appears to be favorable for antifungal activity.[6]
General Experimental Workflow for SAR Studies
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key biological assays mentioned in the literature.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 5-amino-1,3,4-thiadiazole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Antimicrobial Activity (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and uniformly spread onto the surface of a sterile agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., ampicillin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
A Comparative Analysis of Carbonic Anhydrase Inhibition: (5-Amino-thiadiazol-2-yl)-acetic acid Derivatives versus Acetazolamide
A detailed guide for researchers and drug development professionals on the inhibitory profiles of acetazolamide and derivatives of (5-Amino-thiadiazol-2-yl)-acetic acid against carbonic anhydrase isoforms.
This guide provides a comprehensive comparison of the well-established carbonic anhydrase (CA) inhibitor, acetazolamide, with derivatives of (5-Amino-thiadiazol-2-yl)-acetic acid. While direct inhibitory data for (5-Amino-thiadiazol-2-yl)-acetic acid is not extensively available in the literature, this analysis focuses on its closely related and potent sulfonamide derivatives, offering valuable insights for the design of novel CA inhibitors.
Introduction to Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis[1]. Various isoforms of carbonic anhydrase are expressed in different tissues, and their dysregulation has been implicated in several pathologies such as glaucoma, epilepsy, and certain types of cancer[1].
Acetazolamide, a sulfonamide derivative, is a classical and potent inhibitor of several CA isoforms and has been in clinical use for decades to treat conditions like glaucoma and altitude sickness. The core structure of acetazolamide is a 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety. This guide explores derivatives of the structurally similar (5-Amino-thiadiazol-2-yl)-acetic acid as alternative CA inhibitors, providing a comparative overview of their inhibitory potency against key CA isoforms.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against a specific enzyme is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the available inhibitory data for acetazolamide and a representative potent derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide against several human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IV (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Acetazolamide | 250 | 12 | 74 | 30 | 4.5 |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative | - | 0.351 (Kᵢ) | - | - | - |
Note: The data for the 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative is from a study on novel synthesized amides and represents the Kᵢ value against bovine carbonic anhydrase, which is structurally similar to hCA II[1]. The IC₅₀ values for this derivative against the hydratase and esterase activities of bovine CA were 0.179 µM and 0.225 µM, respectively[1].
Experimental Protocols
Accurate and reproducible experimental methods are paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for two common assays used to determine the inhibitory activity against carbonic anhydrase.
Colorimetric Assay for Esterase Activity of Carbonic Anhydrase
This assay measures the esterase activity of CA, which is a convenient proxy for its physiological hydratase activity. The assay utilizes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified carbonic anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) substrate solution (3 mM in acetonitrile or DMSO)
-
Assay Buffer: 0.05 M Tris-SO₄, pH 7.4
-
Test inhibitor compounds and Acetazolamide (as a positive control) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 348 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of p-NPA and inhibitor compounds on the day of the experiment.
-
Assay Mixture Preparation: In a 96-well plate, prepare the following reaction mixtures for each inhibitor concentration and control:
-
Blank: 1.2 mL of 3 mM p-NPA and 1.8 mL of Assay Buffer.
-
Enzyme Control (No Inhibitor): 1.2 mL of 3 mM p-NPA, a volume of DMSO equivalent to the inhibitor volume, and brought to a total volume of 2.9 mL with Assay Buffer.
-
Inhibitor Wells: 1.2 mL of 3 mM p-NPA, varying concentrations of the inhibitor, and brought to a total volume of 2.9 mL with Assay Buffer.
-
-
Enzyme Addition: To initiate the reaction, add 0.1 mL of the enzyme solution to each well (except the blank).
-
Incubation and Measurement: Incubate the plate at room temperature for 3 minutes.
-
Data Acquisition: Measure the absorbance of each well at 348 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Stopped-Flow Assay for CO₂ Hydration Activity
This method directly measures the physiological CO₂ hydratase activity of carbonic anhydrase. It is a rapid kinetics technique that monitors the change in pH upon the enzymatic hydration of CO₂.
Materials:
-
Purified carbonic anhydrase
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH adjusted)
-
pH indicator solution (e.g., phenol red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
-
Test inhibitor compounds and Acetazolamide
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
Reagent Preparation:
-
Prepare a solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme at the desired concentration.
-
Prepare a fresh solution of CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
Prepare solutions of the inhibitors at various concentrations.
-
-
Reaction Initiation: The enzyme solution (in one syringe) is rapidly mixed with the CO₂-saturated water (in the other syringe) in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of bicarbonate and protons. The initial rate of the reaction is determined from the slope of the absorbance change versus time.
-
Inhibition Measurement: The assay is repeated in the presence of different concentrations of the inhibitor.
-
Data Analysis: The initial rates of the enzymatic reaction at different inhibitor concentrations are used to determine the IC₅₀ and Kᵢ values. This is often done by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for sulfonamide-based inhibitors like acetazolamide involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
The following diagram illustrates the catalytic cycle of carbonic anhydrase and the mechanism of inhibition by a sulfonamide inhibitor.
Caption: Carbonic anhydrase catalytic cycle and competitive inhibition by a sulfonamide.
Conclusion
This comparative analysis indicates that derivatives of 5-amino-1,3,4-thiadiazole can be highly potent inhibitors of carbonic anhydrase, with some demonstrating even greater potency than the established drug, acetazolamide, against certain isoforms[1]. The structural similarity of the 5-amino-1,3,4-thiadiazole core to that of acetazolamide makes it a promising scaffold for the development of novel and potentially more selective CA inhibitors. The detailed experimental protocols provided herein offer a standardized approach for the in-vitro evaluation of such compounds, which is a critical step in the drug discovery and development pipeline. Further research into the inhibitory profiles of a wider range of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives against a panel of human carbonic anhydrase isoforms is warranted to fully explore their therapeutic potential.
References
Evaluating the selectivity of thiadiazole derivatives for cancer cells over normal cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern oncology research. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. Their therapeutic potential is underscored by their ability to selectively target cancer cells, a critical attribute for minimizing the adverse effects commonly associated with conventional chemotherapy. This guide provides a comparative analysis of the in vitro selectivity of various thiadiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of this important class of molecules.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected thiadiazole derivatives against various human cancer cell lines and their corresponding effects on normal cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is provided where available, offering a quantitative measure of cancer cell-specific toxicity.
| Derivative ID | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference(s) |
| Compound 14 | MCF-7 (Breast) | 0.04 | WI-38 (Lung Fibroblast) | 0.14 | 3.5 | [1] |
| HepG2 (Liver) | 0.18 | WI-38 (Lung Fibroblast) | 0.14 | 0.78 | [1] | |
| Compound 20b | MCF-7 (Breast) | 0.05 | WI-38 (Lung Fibroblast) | 0.19 | 3.8 | [2][3] |
| HepG2 (Liver) | 0.14 | WI-38 (Lung Fibroblast) | 0.19 | 1.36 | [2][3] | |
| ST10 | MCF-7 (Breast) | 49.6 | Fibroblasts | >100 | >2.02 | [4] |
| MDA-MB-231 (Breast) | 53.4 | Fibroblasts | >100 | >1.87 | [4] | |
| Compound 3 | C6 (Glioma) | 22.00 (µg/mL) | NIH/3T3 (Fibroblast) | > Effective IC50 | Not specified | [5][6][7] |
| A549 (Lung) | 21.00 (µg/mL) | NIH/3T3 (Fibroblast) | > Effective IC50 | Not specified | [5][6][7] | |
| Compound 8 | C6 (Glioma) | 42.67 (µg/mL) | NIH/3T3 (Fibroblast) | > Effective IC50 | Not specified | [5][6][7] |
| Compound 4 | HCT116 (Colon) | 8.04 (48h) | NCM460 (Normal Colon) | >200 | >24.8 | [8] |
| 5.52 (72h) | >36.2 | [8] | ||||
| 4ClABT | Various Cancer Lines | Dose-dependent inhibition | HSF (Skin Fibroblast), Fao (Hepatocytes), Astroglia, Neurons | Not toxic at antiproliferative concentrations | Not specified | [9] |
Experimental Protocols
The data presented in this guide are primarily derived from standard in vitro assays designed to assess cytotoxicity, apoptosis, and cell cycle progression. Detailed methodologies for these key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the desired concentrations of thiadiazole derivatives for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the thiadiazole derivatives and harvest them at the desired time point.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Mechanisms of Selective Action: Signaling Pathways
The selectivity of thiadiazole derivatives often stems from their ability to target signaling pathways that are dysregulated in cancer cells. Below are diagrams of key pathways modulated by some of the highlighted compounds.
Several thiadiazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt.
The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer.
Conclusion
The presented data highlight the significant potential of thiadiazole derivatives as selective anticancer agents. Compounds such as 14 and 20b demonstrate promising selectivity for breast cancer cells over normal fibroblasts, with their mechanism of action linked to the inhibition of the VEGFR-2 signaling pathway.[1][2][3] Similarly, other derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of pathways like Akt.[5][6][7] The favorable selectivity indices of several of these compounds underscore their potential for further development as therapeutic agents with an improved safety profile. This guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and evaluation of new, more effective, and selective thiadiazole-based anticancer drugs.
References
- 1. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Bacterial Resistance: A Comparative Guide to Thiadiazole Derivatives
For Immediate Release
[City, State] – [Date] – As the global health community grapples with the escalating crisis of antibiotic resistance, novel therapeutic agents are urgently needed. Among the promising candidates, thiadiazole derivatives have emerged as a significant area of research, demonstrating potent activity against a range of drug-resistant bacterial strains. This guide provides a comprehensive comparison of the performance of select thiadiazole derivatives in cross-resistance studies, offering valuable insights for researchers, scientists, and drug development professionals.
This analysis focuses on the efficacy of these compounds against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), and explores their potential to circumvent existing resistance mechanisms. By presenting clear, quantitative data and detailed experimental protocols, this guide aims to facilitate a deeper understanding of the therapeutic potential of thiadiazole derivatives.
Performance Against Drug-Resistant Strains: A Quantitative Comparison
Cross-resistance studies are critical in evaluating the potential of new antimicrobial agents. A key finding is that several thiazole-based compounds exhibit potent antimicrobial activity against MRSA strains that are resistant to a variety of commonly used antibiotics, including β-lactams, fluoroquinolones, tetracycline, and erythromycin.[1][2] This suggests that the mechanism of action for these thiadiazole derivatives is distinct from that of these established antibiotic classes, thereby reducing the likelihood of cross-resistance.
To illustrate this, the following tables summarize the Minimum Inhibitory Concentrations (MICs) of various thiadiazole and thiazole derivatives against both antibiotic-susceptible and -resistant bacterial strains from several key studies.
Table 1: Comparative MICs of Thiazole Compounds Against Resistant S. aureus
| Compound/Antibiotic | MRSA (USA300) | MRSA (USA400) | MRSA (USA800) | MRSA (USA1000) | MRSA (USA1100) | Mupirocin-Resistant S. aureus (NRS107) |
| Thiazole 1 | 1.3 µg/mL | 1.3 µg/mL | 1.3 µg/mL | 1.3 µg/mL | 1.3 µg/mL | 1.3 µg/mL |
| Thiazole 2 | 2.8 µg/mL | 2.8 µg/mL | 2.8 µg/mL | 2.8 µg/mL | 2.8 µg/mL | 2.8 µg/mL |
| Thiazole 3 | 5.6 µg/mL | 2.8 µg/mL | 5.6 µg/mL | 5.6 µg/mL | 5.6 µg/mL | 5.6 µg/mL |
| Mupirocin | 0.1 µg/mL | 0.1 µg/mL | 4.0 µg/mL | 4.0 µg/mL | 4.0 µg/mL | 1024.0 µg/mL |
| Clindamycin | 0.1 µg/mL | 0.1 µg/mL | >128.0 µg/mL | 0.1 µg/mL | 0.1 µg/mL | 0.1 µg/mL |
Data sourced from a study on synthetic thiazole compounds.[1][3][4]
The data clearly demonstrates that while the S. aureus strain NRS107 exhibits high-level resistance to mupirocin (MIC of 1024.0 µg/mL), the thiazole compounds maintain their potent activity with low MIC values.[1][3][4] This lack of cross-resistance is a significant advantage for the development of new therapies for infections caused by mupirocin-resistant MRSA.
Table 2: Activity of Thiadiazole Derivatives Against Methicillin-Resistant and -Susceptible S. aureus
| Compound | MRSA Strains (MIC Range in µg/mL) | MSSA Strains (MIC Range in µg/mL) |
| Thiadiazole Derivative A | 1.4 - 5.5 | Not explicitly stated, but active against MRSA |
| Thiadiazole Derivative B | 0.4 - 5.5 | Not explicitly stated, but active against MRSA |
| Vancomycin | 0.5 - 2.0 | 0.5 - 2.0 |
| Linezolid | 1.0 - 4.0 | 1.0 - 4.0 |
Data compiled from studies on novel thiazole and thiadiazole derivatives.[5][6]
These findings are further supported by studies showing that both methicillin-resistant and methicillin-susceptible strains of S. aureus are susceptible to various thiadiazole derivatives, with MIC values in a comparable range.[7]
Overcoming Resistance: The Mechanism of Action
A promising mechanism by which thiadiazole derivatives may overcome bacterial resistance is through the inhibition of efflux pumps.[2][8][9] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. Certain thiadiazine-derived compounds have been shown to inhibit the NorA efflux pump in Staphylococcus aureus.[8][9]
By inhibiting these pumps, thiadiazole derivatives can restore the effectiveness of conventional antibiotics to which a bacterium has developed resistance. This synergistic effect opens up the possibility of combination therapies.
References
- 1. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating Computational Docking of Thiadiazole Compounds with In Vitro Assays
A comparative guide for researchers navigating the synergy between computational predictions and experimental validation in the quest for novel thiadiazole-based therapeutics.
In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the rapid screening of vast chemical libraries and the prediction of potential drug-target interactions. The thiadiazole scaffold, a cornerstone in medicinal chemistry, is frequently the subject of these in silico studies due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the journey from a promising docking score to a viable drug candidate is paved with rigorous experimental validation. This guide provides an objective comparison of computational docking results with in vitro experimental data for a series of thiadiazole compounds, offering researchers a framework for interpreting and validating their own findings.
The Workflow: From Bits to Biology
The process of validating computational predictions with wet-lab experiments follows a structured workflow. It begins with the computational modeling of ligand-protein interactions and culminates in the quantitative measurement of biological activity. This iterative process is crucial for refining computational models and prioritizing candidates for further development.
Caption: A generalized workflow illustrating the key stages from computational docking to in vitro validation.
Performance of Thiadiazole Derivatives: Docking Scores vs. In Vitro Activity
The true measure of a computational model's success lies in its ability to predict the biological activity of a compound. The following tables summarize the correlation between the predicted binding affinities (docking scores) and the experimentally determined inhibitory concentrations (IC50) for various thiadiazole derivatives against different therapeutic targets. A lower docking score generally indicates a more favorable binding interaction, which should ideally correlate with a lower IC50 value, signifying higher potency.
Anticancer Activity
Target: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)
| Compound ID | Docking Score (ΔG, kcal/mol) | In Vitro IC50 (µM) vs. HCT-116 | In Vitro IC50 (µM) vs. HepG-2 |
| 4c | -8.5 | Comparable to reference | Comparable to reference |
| 4d | -9.2 | Comparable to reference | Comparable to reference |
| 4f | -8.1 | Comparable to reference | Comparable to reference |
| 4g | -8.7 | Comparable to reference | Comparable to reference |
| 4h | -10.8 | 2.03 ± 0.72 | 2.17 ± 0.83 |
| Harmine (Ref) | -7.1 | 2.40 ± 0.12 | 2.54 ± 0.82 |
| Data sourced from a study on 1,3,4-thiadiazole derivatives.[1] |
Target: Dihydrofolate Reductase (DHFR)
| Compound ID | Docking Score (kcal/mol) | In Vitro DHFR Inhibition IC50 (µM) |
| 10 | - | 0.04 ± 0.82 |
| 13 | - | 1.00 ± 0.85 |
| 14 | - | 0.04 ± 0.82 |
| 15 | - | 0.04 ± 0.82 |
| Methotrexate (Ref) | - | 0.14 ± 1.38 |
| Data from a study on 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives.[2][3] Note: Specific docking scores for these compounds were not provided in the source, but the study confirmed a similar molecular docking mode for the highly potent inhibitors.[2][3] |
Target: Glypican-3 (GPC-3)
| Compound ID | Binding Affinity (kcal/mol) | In Vitro IC50 (µg/mL) vs. HepG2 |
| 12 | -10.30 | 12.73 ± 1.36 |
| Doxorubicin (Ref) | - | 3.56 ± 0.46 |
| Data from a study on imidazo[2,1-b]thiazole linked thiadiazole conjugates.[4] |
Antimicrobial Activity
Target: Candida sterol 14-α demethylase (CYP51)
| Compound ID | Docking Interaction Energy | In Vitro Antifungal Activity (MIC, µg/mL vs. Candida species) |
| 5f | Highest in series | Most active in series |
| Data from a study on benzimidazole–thiadiazole hybrids.[5] The study highlights a correlation between the highest docking energy and the most potent antifungal activity.[5] |
Signaling Pathway Inhibition: A Case Study of DHFR
Thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways. One such target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and, consequently, cell proliferation. The inhibition of DHFR by thiadiazole compounds disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: A simplified diagram showing the inhibition of DHFR by thiadiazole derivatives, leading to the disruption of DNA synthesis.
Experimental Protocols
To ensure the reproducibility and reliability of in vitro validation, detailed experimental protocols are essential. Below are methodologies for commonly employed assays in the evaluation of thiadiazole compounds.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG-2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
DHFR Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme, which catalyzes the reduction of dihydrofolate to tetrahydrofolate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing DHFR enzyme, dihydrofolate, and NADPH in a suitable buffer.
-
Inhibitor Addition: The thiadiazole compounds and a known DHFR inhibitor (e.g., Methotrexate) are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
Inhibition Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The validation of computational docking with in vitro assays is a critical step in the drug discovery pipeline. While docking simulations provide valuable insights into potential drug-target interactions, experimental data remains the gold standard for confirming biological activity. The presented data on thiadiazole compounds demonstrates a generally positive correlation between favorable docking scores and potent in vitro activity, underscoring the predictive power of computational methods. However, discrepancies can and do arise, highlighting the importance of a multi-faceted approach that integrates both computational and experimental techniques for the successful development of novel therapeutics. Researchers are encouraged to utilize the methodologies and comparative data in this guide to inform their own research and accelerate the discovery of new thiadiazole-based drugs.
References
- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Thiadiazole-Based Diuretics and Hydrochlorothiazide
A new frontier in diuretic therapy is emerging with the development of novel thiadiazole derivatives that demonstrate significant diuretic and saluretic effects, in some cases surpassing the activity of the widely prescribed diuretic, hydrochlorothiazide. This guide provides a comparative overview of the diuretic performance of these emerging compounds against hydrochlorothiazide, supported by recent experimental data.
Researchers have synthesized and evaluated a series of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives, with several compounds exhibiting potent diuretic properties.[1][2] Notably, 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives have shown the most promising results, demonstrating a high level of diuretic action with favorable effects on sodium, potassium, and chloride excretion.[1][2] This guide will delve into the quantitative data from preclinical studies, outline the experimental methodologies, and illustrate the proposed mechanism of action.
Comparative Diuretic Efficacy: A Quantitative Overview
The diuretic effects of novel thiadiazole derivatives were benchmarked against hydrochlorothiazide in preclinical animal models. The data presented below is derived from a study on white rats, showcasing the cumulative urine output and electrolyte excretion over a 24-hour period.
| Compound/Drug | Dose | Mean Urine Output (ml/100g/24h) | Diuretic Action (Test/Control) | Diuretic Activity (Test/HCTZ) | Urinary Na+ (mmol/L) | Urinary K+ (mmol/L) | Urinary Cl- (mmol/L) |
| Intact Control | - | 3.48 ± 0.31 | 1.00 | 0.65 | 78.43 ± 4.11 | 31.24 ± 2.15 | 88.17 ± 5.23 |
| Hydrochlorothiazide | 2.5 mg/kg | 5.35 ± 0.46 | 1.54 | 1.00 | 112.15 ± 7.18 | 41.11 ± 3.17 | 118.54 ± 8.16 |
| Novel Thiadiazole 2a | 2.5 mg/kg | 7.96 ± 0.58# | 2.29 | 1.49 | 138.12 ± 9.24# | 45.18 ± 3.22# | 145.27 ± 9.88# |
| Novel Thiadiazole 2c | 2.5 mg/kg | 8.43 ± 0.71# | 2.42 | 1.57 | 149.22 ± 10.15# | 48.21 ± 3.54# | 158.33 ± 10.21# |
| Novel Thiadiazole 2e | 2.5 mg/kg | 7.46 ± 0.43# | 2.14 | 1.39 | 131.57 ± 8.55# | 43.89 ± 3.11# | 139.81 ± 9.17# |
| *P≤0.05, #P≤0.001 compared with the intact control group. Data extracted from Drapak et al., 2021.[1] |
Experimental Protocols
The following is a detailed methodology for the in vivo diuretic activity screening of the novel thiadiazole compounds as described in the cited literature.[1]
Animal Model: Healthy adult albino rats weighing between 160-180g were used for the study. The animals were housed in standard metabolic cages and were acclimatized to the laboratory conditions. Food and water were withheld for 18 hours prior to the commencement of the experiment. The study protocol was approved by the Animal Ethics Committee of the Danylo Halytsky Lviv National Medical University.[1]
Dosing and Administration: The rats were divided into groups (n=6). The test compounds (novel thiadiazoles) and the standard drug (hydrochlorothiazide) were administered orally at a dose of 2.5 mg/kg. The control group received normal saline. Prior to the administration of the test substances, all animals received a water load of 5% of their body weight via a metal probe to ensure a baseline level of hydration.[3]
Urine Collection and Analysis: Immediately after administration, the animals were placed in metabolic cages. Urine was collected and the total volume was measured at 5 and 24 hours. The diuretic action was calculated as the ratio of the urine volume of the test group to that of the control group. The diuretic activity was determined by comparing the diuretic action of the test compounds to that of hydrochlorothiazide.[1]
Electrolyte Measurement: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the collected urine samples were determined using an Ion Selective Electrode (ISE) analyzer.[1] Saliuretic activity was assessed by the sum of Na+ and Cl- excretion, while natriuretic activity was evaluated by the Na+/K+ ratio.[1]
Visualizing the Process and Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo diuretic screening.
The diuretic effect of many thiadiazole derivatives is attributed to their ability to inhibit carbonic anhydrase.[1][4] This enzyme plays a crucial role in the reabsorption of bicarbonate, sodium, and water in the proximal tubules of the kidneys.
Caption: Proposed mechanism of action via carbonic anhydrase inhibition.
References
Comparative toxicity profiling of (5-Amino-thiadiazol-2-yl)-acetic acid derivatives
A comprehensive review of available literature provides insights into the toxicological profiles of various derivatives of the 1,3,4-thiadiazole scaffold, a core component of many pharmacologically active compounds. While direct comparative studies on (5-Amino-thiadiazol-2-yl)-acetic acid derivatives are limited, the existing data on related structures allow for a preliminary assessment of their cytotoxic potential. This guide synthesizes findings from in vitro studies to offer a comparative overview for researchers and drug development professionals.
Quantitative Toxicity Data
The cytotoxic activity of thiadiazole derivatives is frequently evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for various 1,3,4-thiadiazole derivatives, providing a comparative look at their cytotoxic effects.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative with 3-fluorophenyl substituent | HT-29 (Colon Cancer) | 33.67 | Not Specified | - |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative with 3-fluorophenyl substituent | PC-3 (Prostate Cancer) | 64.46 | Not Specified | - |
| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one derivative (Compound 6e) | MCF-7 (Breast Cancer) | 3.85 | BG45 | >10 |
| 2,3-dihydro-1,3,4-thiadiazole derivative (Compound 14) | MCF-7 (Breast Cancer) | 0.04 | Sorafenib | 0.041 |
| 2,3-dihydro-1,3,4-thiadiazole derivative (Compound 14) | HepG2 (Liver Cancer) | 0.14 | Sorafenib | - |
| 2,3-dihydro-1,3,4-thiadiazole derivative (Compound 14) | WI-38 (Normal Lung) | 0.14 | Not Specified | - |
| Nicotinamide–thiadiazol hybrid (Compound 7a) | MDA-MB-231 (Breast Cancer) | 4.64 ± 0.3 | Sorafenib | - |
| Nicotinamide–thiadiazol hybrid (Compound 7a) | MCF-7 (Breast Cancer) | 7.09 ± 0.5 | Sorafenib | - |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of cytotoxicity for these derivatives predominantly relies on in vitro cell-based assays. The following is a detailed methodology for the commonly employed MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HT-29) and normal cell lines (e.g., WI-38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[1]
2. Compound Treatment:
-
The (5-Amino-thiadiazol-2-yl)-acetic acid derivatives and reference compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The overnight-cultured cells are treated with these varying concentrations of the compounds. A control group receives only the vehicle (medium with DMSO).
3. Incubation:
-
The treated plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions.[1]
4. MTT Addition and Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
5. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of novel chemical compounds is depicted below.
Caption: Workflow for in vitro cytotoxicity testing.
Signaling Pathways
While specific signaling pathways for (5-Amino-thiadiazol-2-yl)-acetic acid derivatives are not extensively detailed in the provided search results, some related thiadiazole derivatives have been shown to exert their anticancer effects through the inhibition of key signaling molecules. For instance, certain thiadiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] The inhibition of VEGFR-2 can lead to the suppression of downstream signaling pathways involved in cell proliferation, survival, and migration.
Further research has indicated that some 1,3,4-thiadiazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[3] This process is often mediated through the regulation of apoptotic proteins such as caspases and members of the Bcl-2 family.[4] Additionally, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3]
The diagram below illustrates a simplified potential mechanism of action for a thiadiazole derivative that inhibits a receptor tyrosine kinase like VEGFR-2.
Caption: Inhibition of VEGFR-2 signaling by a thiadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (5-Amino-thiadiazol-2-yl)-acetic acid: A Guide for Laboratory Professionals
Proper Disposal of (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal procedures for (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid was not found. The following guidance is based on general best practices for the disposal of laboratory chemical waste, including thiadiazole and acetic acid derivatives. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
The proper disposal of (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to the potential hazards associated with this and structurally similar chemical compounds, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A laboratory coat.[4]
Handle the chemical in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5] Avoid contact with skin and eyes.[3][6]
Waste Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4] Do not mix (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid waste with other incompatible waste streams.[1][4]
| Waste Type | Container Recommendation |
| Solid Waste | Collect unused or expired solid (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid and contaminated consumables (e.g., weigh boats, pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container with a secure lid.[1][4] |
| Liquid Waste | Solutions containing (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid should be collected in a separate, sealed, and labeled hazardous liquid waste container.[4] |
| Contaminated Sharps | Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated, puncture-resistant sharps container.[1][4] |
| Decontamination Materials | Any materials used for cleaning and decontamination of surfaces or equipment that have come into contact with the chemical should also be disposed of as hazardous waste.[4] |
All waste containers must be in good condition, compatible with the chemical, and kept closed except when adding waste.[4] Containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards.[4]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1][3]
-
Containment: For solid spills, avoid generating dust.[1][3] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[1]
-
Collection: Carefully collect the spilled material and place it in a labeled container for disposal.[1][3]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1] All cleaning materials should be collected and disposed of as hazardous waste.[4]
-
Reporting: Report the spill to your institution's EHS department.[1]
Final Disposal Protocol
The primary and only acceptable route for the final disposal of (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid is through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4] Do not dispose of this chemical down the drain or in the regular trash.[4]
Personal protective equipment for handling (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid
Essential Safety and Handling Guide for (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid, ensuring the well-being of laboratory personnel and the integrity of research. Given the limited specific hazard data for this compound, a cautious approach based on the safety protocols for similar thiadiazole derivatives is essential.
Hazard Assessment
While a comprehensive safety data sheet (SDS) with specific hazard classifications for (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid is not fully detailed in available resources, related thiadiazole compounds suggest that it should be handled as a potentially hazardous substance.[1] Potential hazards may include:
Personal Protective Equipment (PPE)
A robust PPE plan is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles[1][6] | N95 or higher-rated respirator if not in a ventilated enclosure[7] | Laboratory Coat[7] |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or a Face Shield worn over safety goggles[1][7] | Not generally required if handled within a fume hood | Laboratory Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Chemical-resistant gloves (Nitrile or Neoprene) | Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant apron or coveralls |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper handling protocols is essential for a safe laboratory environment.[7]
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid.[1]
-
Cover the work surface with absorbent bench paper.[3]
-
Ensure all necessary PPE is worn correctly before handling the compound.[1]
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[1][3]
-
Use dedicated spatulas and weigh boats to prevent cross-contamination.[1][3] Avoid pouring the powder directly from the bottle to prevent spills.[3]
-
Keep the container closed as much as possible.[3]
2. Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent within a chemical fume hood.[1]
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[1]
-
Maintain constant vigilance over the reaction.
3. Work-up and Purification:
-
All subsequent steps, such as extractions and chromatography, must be performed within a chemical fume hood.[1]
-
Handle all contaminated glassware and equipment with appropriate gloves.[1]
4. Personal Hygiene:
Emergency Procedures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
Disposal Plan
All waste containing (5-Amino-[1][2][3]thiadiazol-2-yl)-acetic acid must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect contaminated materials such as gloves, weigh boats, and bench paper in a designated, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a properly labeled, sealed hazardous waste container.
-
Spill Response: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
